Paroxypropione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSHUDCJQSEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023426 | |
| Record name | Paroxypropione | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-70-2 | |
| Record name | 4′-Hydroxypropiophenone | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Paroxypropione [INN:DCF] | |
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| Record name | Paroxypropione | |
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| Record name | 4'-Hydroxypropiophenone | |
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| Record name | 4'-Hydroxypropiophenone | |
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| Record name | 1-Propanone, 1-(4-hydroxyphenyl)- | |
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| Record name | Paroxypropione | |
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| Record name | Paroxypropione | |
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| Record name | PAROXYPROPIONE | |
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Foundational & Exploratory
Paroxypropione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound with notable endocrine activity. Historically used as an antigonadotropin, its mechanism of action is primarily attributed to its estrogenic properties, which influence the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the known signaling pathways associated with this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is a simple phenolic ketone with the IUPAC name 1-(4-hydroxyphenyl)propan-1-one. Its chemical structure consists of a propiophenone core substituted with a hydroxyl group at the para position of the phenyl ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-1-one[1] |
| CAS Number | 70-70-2[1] |
| Molecular Formula | C₉H₁₀O₂[1] |
| SMILES | CCC(=O)c1ccc(cc1)O[1] |
| InChI Key | RARSHUDCJQSEFJ-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 150.17 g/mol | PubChem |
| Melting Point | 148-152 °C | ChemicalBook |
| Boiling Point | 152-154 °C at 26 mmHg | ChemicalBook |
| Solubility | Very slightly soluble in water; Soluble in DMSO (100 mg/mL), methanol (0.1 g/mL), ethanol, and acetone. | Muby Chemicals, GlpBio, Guidechem |
| pKa | 8.87 ± 0.26 (Predicted) | ChemBK |
| LogP | 2.030 | ChemicalBook |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the acyl group's migration from the phenolic ester to the aryl ring, catalyzed by a Lewis acid.
Experimental Protocol: Fries Rearrangement for this compound Synthesis
This protocol is a general procedure based on the Fries rearrangement of phenyl propionate.
Materials:
-
Phenol
-
Propionyl chloride
-
Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid (e.g., AlCl₃)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) and propionyl chloride (1.0 equivalent) in trifluoromethanesulfonic acid at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).
-
Upon completion, carefully pour the reaction mixture into a beaker containing cold water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford pure 4'-hydroxypropiophenone (this compound).[2]
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via Fries rearrangement.
Pharmacological Properties and Mechanism of Action
This compound is recognized for its antigonadotropic effects, which are mediated through its estrogenic activity. It has a relatively low affinity for the estrogen receptor and thus requires high doses to elicit significant physiological responses.[1]
Antigonadotropic Activity and the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The antigonadotropic action of this compound stems from its ability to suppress the gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This suppression leads to an inhibition of the HPG axis, resulting in decreased production of sex steroids.[3][4] The estrogenic activity of this compound provides negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), FSH, and LH.
Diagram 2: Signaling Pathway of this compound's Antigonadotropic Effect
Caption: this compound's negative feedback on the HPG axis.
Potential Interaction with the Glucocorticoid Receptor
While primarily known for its estrogenic effects, the structural similarity of this compound to other phenolic compounds that interact with steroid receptors suggests a potential for interaction with the glucocorticoid receptor (GR). However, there is currently a lack of direct evidence and detailed studies on this compound's activity as a GR antagonist. Further research is required to elucidate any potential binding affinity and functional modulation of the GR signaling pathway.
Diagram 3: General Glucocorticoid Receptor Signaling Pathway
Caption: Overview of the glucocorticoid receptor signaling pathway.
Experimental Protocols for Biological Assays
To facilitate further investigation into the biological activities of this compound, the following are general protocols for relevant assays.
Estrogen Receptor Binding Assay (Competitive Radiometric Assay)
This protocol provides a framework for determining the binding affinity of this compound to the estrogen receptor.
Materials:
-
Recombinant human estrogen receptor α (ERα) or β (ERβ)
-
[³H]-Estradiol (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine a fixed concentration of ER, a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as hydroxylapatite or filter binding.
-
Quantify the amount of bound [³H]-Estradiol in each tube using liquid scintillation counting.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Antigonadotropic Activity Assay
This protocol outlines a general in vivo method to assess the antigonadotropic effects of this compound in a rodent model.
Materials:
-
Mature female rats or mice
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Anesthetic
-
Equipment for blood collection and hormone assays (e.g., ELISA kits for LH, FSH, and estradiol)
Procedure:
-
Acclimatize animals and monitor their estrous cycles.
-
Administer this compound or vehicle to the animals daily for a specified period (e.g., 7-14 days).
-
At the end of the treatment period, collect blood samples at a specific time point in the estrous cycle.
-
Measure serum concentrations of LH, FSH, and estradiol using appropriate assay kits.
-
Compare the hormone levels between the this compound-treated group and the vehicle control group to determine the antigonadotropic effect.
-
Ovarian and uterine weights can also be measured as secondary endpoints.
Conclusion
This compound is a synthetic estrogen with established antigonadotropic properties mediated through the HPG axis. This guide has provided a detailed overview of its chemical and physical characteristics, a general synthesis protocol, and an outline of its mechanism of action with relevant signaling pathways. While its primary endocrine activity is well-documented, the potential for interaction with other nuclear receptors, such as the glucocorticoid receptor, remains an area for future investigation. The provided experimental protocols offer a starting point for researchers to further explore the pharmacological profile of this compound.
References
Synthesis of Paroxypropione for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen that has garnered interest in research for its antigonadotropic properties and its potential applications in areas such as oncology.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action for research and development purposes. The primary synthetic route discussed is the Fries rearrangement of phenyl propionate, a reliable method for producing hydroxyaryl ketones. This document is intended to serve as a practical resource for chemists and pharmacologists engaged in the synthesis and evaluation of this compound and related compounds.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| IUPAC Name | 1-(4-hydroxyphenyl)propan-1-one | [1][2] |
| Synonyms | This compound, p-Hydroxypropiophenone, 4'-Hydroxypropiophenone | [1][3] |
| CAS Number | 70-70-2 | [1][2] |
| Molecular Formula | C9H10O2 | [1][2] |
| Molecular Weight | 150.17 g/mol | [1][4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 149-152 °C | |
| Solubility | Soluble in DMSO (100 mg/mL) | [6][7][8] |
| Storage | Store at -20°C | [6][7][8] |
Synthesis of this compound
The most common and highest-yielding method for the synthesis of this compound is through the Fries rearrangement of phenyl propionate.[1] This process involves two main steps: the esterification of phenol to produce phenyl propionate, followed by the Lewis acid-catalyzed rearrangement to yield p-hydroxypropiophenone (this compound) and its ortho isomer.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
This procedure describes the formation of the precursor ester, phenyl propionate, from phenol and propionyl chloride.
Materials:
-
Phenol
-
Propionyl chloride
-
Pyridine (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in anhydrous diethyl ether.
-
Slowly add propionyl chloride to the solution. If pyridine is used, it should be added cautiously to the reaction mixture.
-
The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Stir the mixture at room temperature until the evolution of HCl gas ceases (if pyridine is not used).
-
The reaction mixture is then washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude phenyl propionate.
-
The crude product can be purified by distillation under reduced pressure.
This protocol details the rearrangement of phenyl propionate to p-hydroxypropiophenone (this compound) using aluminum chloride as the Lewis acid catalyst.
Materials:
-
Phenyl propionate
-
Anhydrous aluminum chloride (AlCl3)
-
Carbon disulfide (CS2) or nitrobenzene (as solvent)
-
Hydrochloric acid (concentrated)
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide.
-
Through the dropping funnel, slowly add phenyl propionate to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Carefully distill off the carbon disulfide.
-
Heat the remaining reaction mixture to a higher temperature (e.g., 130-150°C) for a few hours to complete the rearrangement.
-
Cool the reaction mixture and decompose the aluminum complex by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture will contain both the para (this compound) and ortho isomers of hydroxypropiophenone.
-
The solid p-hydroxypropiophenone can be isolated by filtration and purified by recrystallization from methanol or ethanol. The oily ortho isomer remains in the filtrate.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Fries rearrangement.
| Parameter | Value/Range | Notes |
| Yield of Phenyl Propionate | >90% | Dependent on purification method. |
| Yield of p-hydroxypropiophenone | 45-72% | Varies with solvent and reaction temperature. Lower temperatures favor the para isomer. |
| Yield of o-hydroxypropiophenone | 30-40% | Higher temperatures tend to increase the yield of the ortho isomer. |
| Purity (after recrystallization) | >98% | Can be assessed by HPLC or melting point determination. |
Characterization Data
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (150.17 g/mol ). |
Mechanism of Action and Signaling Pathways
This compound's biological effects are primarily attributed to its interaction with the estrogen receptor and its influence on microtubule dynamics.
Estrogen Receptor Signaling Pathway
As a non-steroidal estrogen, this compound can bind to estrogen receptors (ERα and ERβ), initiating a signaling cascade that can modulate gene expression. This is a key mechanism underlying its antigonadotropic effects.
References
- 1. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]
- 6. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Fries Rearrangement [organic-chemistry.org]
Paroxypropione: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, a synthetic nonsteroidal estrogen, has been recognized for its dual activities as a weak estrogen and an antigonadotropic agent.[1] This technical guide synthesizes the available in vitro data to elucidate the core mechanisms of action of this compound. While extensive quantitative in vitro data from contemporary studies are limited in the public domain, this document pieces together established principles and qualitative descriptions to provide a foundational understanding of its molecular interactions and signaling pathways. The primary modes of action—estrogenic activity and gonadotropin inhibition—are explored through detailed descriptions of relevant signaling pathways and hypothetical experimental frameworks.
Core Concepts: Estrogenic and Antigonadotropic Activity
This compound's pharmacological profile is centered around two primary effects:
-
Estrogenic Activity: As a synthetic nonsteroidal estrogen, this compound can mimic the effects of endogenous estrogens, albeit with significantly lower potency. It is reported to possess approximately 0.1% of the estrogenic activity of estrone.[1] This activity is mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.
-
Antigonadotropic Activity: this compound exerts an inhibitory effect on the production and/or secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[1] Its antigonadotropic potency is noted to be less than 0.5% of that of estrone.[1] This action is crucial to its therapeutic applications in hormone-dependent conditions.
Estrogenic Mechanism of Action
The estrogenic effects of this compound are initiated by its binding to intracellular estrogen receptors. Although its affinity for these receptors is low, the subsequent signaling cascade follows the canonical pathway of estrogen action.[1]
Signaling Pathway
The binding of this compound to estrogen receptors triggers a series of molecular events that ultimately alter gene expression in target cells.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
To quantify the binding affinity of this compound for the estrogen receptor, a competitive binding assay is a standard in vitro method.
-
Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ.
-
Radiolabeled estradiol ([³H]-E2) as the tracer.
-
Unlabeled this compound and unlabeled 17β-estradiol (as a reference competitor).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxyapatite slurry to separate bound from free radioligand.
-
-
Procedure:
-
A constant concentration of ER and [³H]-E2 are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound (or 17β-estradiol) are added to compete for binding to the ER.
-
The mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Hydroxyapatite slurry is added to bind the ER-ligand complexes.
-
The slurry is washed to remove unbound [³H]-E2.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of bound [³H]-E2 against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that displaces 50% of the bound [³H]-E2) is calculated from the curve.
-
The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.
-
Antigonadotropic Mechanism of Action
The antigonadotropic effect of this compound is likely mediated through its estrogenic activity at the level of the hypothalamus and pituitary gland, leveraging the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.
Signaling Pathway
By acting as an estrogen, this compound can suppress the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and also directly inhibit the synthesis and release of LH and FSH from the pituitary gonadotrophs.
Experimental Protocol: In Vitro Pituitary Cell Culture Assay
To assess the direct inhibitory effect of this compound on gonadotropin secretion, primary pituitary cell cultures can be utilized.
-
Objective: To measure the dose-dependent effect of this compound on basal and GnRH-stimulated LH and FSH secretion from pituitary cells.
-
Materials:
-
Primary pituitary cells isolated from rats or other suitable animal models.
-
Cell culture medium (e.g., DMEM) supplemented with serum.
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Gonadotropin-releasing hormone (GnRH).
-
Enzyme-linked immunosorbent assay (ELISA) kits for rat LH and FSH.
-
-
Procedure:
-
Pituitary glands are harvested, and cells are dispersed using enzymatic digestion.
-
Cells are plated in multi-well plates and allowed to attach and recover.
-
The culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated for a defined period (e.g., 24-48 hours) to assess effects on basal secretion.
-
For stimulated secretion, a subset of wells is treated with a fixed concentration of GnRH for a shorter period (e.g., 4 hours) in the presence of this compound or vehicle.
-
The culture medium is collected, and the concentrations of LH and FSH are quantified using ELISA.
-
-
Data Analysis:
-
The secretion of LH and FSH at different this compound concentrations is compared to the vehicle control.
-
Dose-response curves are generated to determine the IC50 of this compound for the inhibition of basal and GnRH-stimulated gonadotropin release.
-
Potential Effects on Prolactin Secretion
The effect of this compound on prolactin secretion is not well-documented in readily available literature. However, given its estrogenic nature, a stimulatory effect can be hypothesized, as estrogens are known to be potent stimulators of prolactin synthesis and secretion from pituitary lactotrophs.
Hypothetical Signaling Pathway
If this compound stimulates prolactin secretion, it would likely do so by binding to estrogen receptors in lactotrophs, leading to increased transcription of the prolactin gene.
Experimental Protocol: Prolactin Secretion Assay
An in vitro assay using pituitary cell cultures can also be employed to investigate the effects of this compound on prolactin secretion.
-
Objective: To determine if this compound stimulates prolactin secretion in a dose-dependent manner.
-
Materials:
-
Primary pituitary cell cultures or a suitable lactotroph cell line (e.g., GH3 or PR1 cells).
-
Cell culture medium.
-
This compound.
-
ELISA kit for prolactin.
-
-
Procedure:
-
Cells are cultured in multi-well plates.
-
The medium is replaced with one containing varying concentrations of this compound or vehicle.
-
After a suitable incubation period (e.g., 24-72 hours), the culture medium is collected.
-
The concentration of prolactin in the medium is measured by ELISA.
-
-
Data Analysis:
-
Prolactin levels in this compound-treated wells are compared to the vehicle control.
-
A dose-response curve is constructed to determine the EC50 (half-maximal effective concentration) for prolactin stimulation.
-
Summary of Quantitative Data
Due to the limited availability of recent, specific in vitro studies on this compound in the public domain, a comprehensive table of quantitative data cannot be provided at this time. The available information is largely qualitative or provides relative potencies.
| Parameter | Receptor/Cell Type | Value | Reference |
| Estrogenic Activity | Estrogen Receptor | ~0.1% of estrone | [1] |
| Antigonadotropic Potency | Hypothalamic-Pituitary Axis | <0.5% of estrone | [1] |
| Estrogen Receptor Affinity | Estrogen Receptor | Low | [1] |
Conclusion
This compound functions in vitro as a weak estrogen agonist. Its primary mechanisms of action stem from this property, leading to classical estrogenic responses and antigonadotropic effects through negative feedback on the HPG axis. While the qualitative aspects of its mechanism are understood, there is a clear need for modern, quantitative in vitro studies to precisely define its binding affinities, dose-response relationships for hormonal modulation, and to confirm its hypothesized effects on prolactin secretion. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for a more complete understanding of this compound's pharmacology.
References
Paroxypropione: A Technical Guide to its Discovery and Historical Use as a Gonadotropin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as p-hydroxypropiophenone, is a synthetic, non-steroidal compound with weak estrogenic properties that was historically used as a gonadotropin inhibitor. First synthesized in 1902, its ability to suppress pituitary gonadotropin secretion was discovered in 1951. This led to its clinical use in Spain and Italy for the management of certain endocrine disorders. This technical guide provides an in-depth overview of the discovery, synthesis, historical medical applications, and mechanism of action of this compound. It includes a detailed synthesis protocol, a summary of its chemical and physical properties, and an elucidation of its role in the hypothalamic-pituitary-gonadal axis.
Introduction
This compound (4'-hydroxypropiophenone) is a compound of historical significance in the field of endocrinology. While no longer in clinical use, its study provides valuable insights into the development of synthetic hormones and their interaction with the reproductive endocrine system. Its primary historical application was as an antigonadotropic agent, leveraging its weak estrogenic activity to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This guide aims to be a comprehensive resource for researchers and professionals in drug development by detailing the scientific journey of this compound from its synthesis to its clinical applications.
Discovery and Historical Timeline
-
1902: this compound is first synthesized.[1]
-
1951: The antigonadotropic properties of this compound are discovered.[1] A key publication by H. Husslein in Wiener Klinische Wochenschrift titled "[P-oxy-propio-phenon, a synthetic pituitary inhibitor]" likely detailed these initial findings.
-
1953: Further research into its antigonadotropic activity is conducted, including animal experiments by H. Rauscher published in Archives Internationales de Pharmacodynamie et de Thérapie.
-
Post-1951: this compound is introduced into clinical practice in Spain and Italy for its gonadotropin-inhibiting effects.[1]
-
Present Day: this compound is no longer marketed for medical use but remains a subject of academic and historical interest. It also serves as a precursor in the chemical synthesis of diethylstilbestrol and dienestrol.
Chemical and Physical Properties
This compound is a white crystalline powder.[2] A comprehensive summary of its chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4'-Hydroxypropiophenone | |
| Synonyms | This compound, p-Hydroxypropiophenone, Ethyl p-hydroxyphenyl ketone | |
| CAS Number | 70-70-2 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molar Mass | 150.17 g/mol | |
| Melting Point | 149-152 °C | [3] |
| Boiling Point | 140-145 °C at 0.5 mmHg | [3] |
| Solubility | Very slightly soluble in water. Soluble in ethanol and DMSO. | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of p-Hydroxypropiophenone
This protocol is adapted from a documented synthesis method for p-hydroxypropiophenone.
Step 1: Synthesis of Phenyl Propionate
-
To a solution of phenol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), add a weak base (e.g., sodium bicarbonate, 1-1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add propionyl chloride (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenyl propionate.
Step 2: Fries Rearrangement to this compound
-
To a reaction vessel, add the phenyl propionate obtained from Step 1.
-
Add a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene or without a solvent. The molar ratio of phenyl propionate to AlCl₃ is typically 1:1.2.
-
Heat the reaction mixture to a temperature between 120-140°C for several hours. The optimal reaction time should be determined by monitoring with TLC.
-
After the reaction is complete, cool the mixture and carefully add it to a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield pure this compound.
Historical Use as a Gonadotropin Inhibitor
This compound was primarily used for its antigonadotropic effects, which stem from its weak estrogenic activity. By providing negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, it suppresses the secretion of gonadotropins.
Clinical Applications
While detailed clinical trial data from the period of its use is scarce in modern databases, historical accounts indicate its use in conditions associated with elevated gonadotropin levels. It was reportedly used in the treatment of various menstrual disorders. The typical dosage required to achieve these effects was high, in the range of 0.8 to 1.6 grams per day.[1]
Mechanism of Action: Inhibition of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exerts its antigonadotropic effects by acting as a weak estrogen receptor agonist. This interaction initiates a negative feedback loop within the HPG axis, primarily at the level of the hypothalamus and the anterior pituitary.
-
Hypothalamus: this compound's estrogenic activity is thought to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.
-
Anterior Pituitary: The reduced GnRH stimulation, coupled with a direct inhibitory effect of this compound on the gonadotroph cells of the anterior pituitary, leads to a significant decrease in the synthesis and secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
-
Gonads: The diminished levels of LH and FSH result in decreased stimulation of the gonads (ovaries in females, testes in males), leading to reduced production of gonadal steroids (estrogen, progesterone, and testosterone).
Early Experimental Evidence
Presumed Experimental Protocol (Based on contemporary methodologies)
-
Animal Model: Immature female rats or mice were likely used, as their reproductive systems are highly sensitive to gonadotropin stimulation.
-
Treatment Groups:
-
Control Group: Received a vehicle control.
-
This compound Group: Received varying doses of this compound.
-
Positive Control: Possibly a known gonadotropin inhibitor of the time.
-
-
Administration: this compound was likely administered orally or via subcutaneous injection over a set period.
-
Endpoint Measurement:
-
Uterine and Ovarian Weight: A decrease in the weight of these organs would indicate a lack of gonadotropin stimulation.
-
Vaginal Smears: Examination of vaginal cytology to assess the stage of the estrous cycle. Inhibition of ovulation would be a key indicator.
-
Histological Examination: Microscopic examination of ovarian tissue to look for follicular development and corpora lutea formation.
-
Bioassays for Gonadotropins: At the time, gonadotropin levels in pituitary extracts or serum would have been measured using bioassays, such as the ovarian ascorbic acid depletion assay for LH or the ovarian weight gain assay for FSH in hypophysectomized rats.
-
Conclusion
This compound represents an important chapter in the history of synthetic endocrinology. Its discovery as a gonadotropin inhibitor paved the way for a deeper understanding of the hypothalamic-pituitary-gonadal axis and the development of more potent and specific modulators of this system. While its clinical use has been superseded by more advanced therapies, the principles of its mechanism of action remain relevant to modern drug development in reproductive medicine and oncology. This technical guide has provided a consolidated overview of the key scientific and historical aspects of this compound for the benefit of the scientific community.
References
Paroxypropione: A Technical Guide for Researchers
CAS Number: 70-70-2 Molecular Weight: 150.17 g/mol
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal compound recognized for its estrogenic and antigonadotropic properties. This technical guide provides an in-depth overview of its chemical synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white crystalline solid with the molecular formula C9H10O2.[1] It is soluble in organic solvents such as methanol and DMSO.
| Property | Value | Reference |
| CAS Number | 70-70-2 | [2] |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | |
| Melting Point | 148-151 °C | |
| Boiling Point | 152-154 °C at 26 mmHg | |
| Solubility | 0.345 g/L in water | |
| Appearance | White powder |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fries rearrangement of phenyl propionate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. Various catalysts and conditions have been reported, influencing the reaction yield.
Experimental Protocol: Synthesis via Fries Rearrangement with Trifluoromethanesulfonic Acid
This protocol outlines a regiospecific Friedel-Crafts acylation of phenol using trifluoromethanesulfonic acid (TfOH) as a catalyst.
Materials:
-
Phenol
-
Propionyl chloride
-
Trifluoromethanesulfonic acid (TfOH)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO3 solution
-
Saturated NaCl solution
-
MgSO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenol (0.28 mmol) and propionyl chloride (0.28 mmol) in TfOH (3 ml) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1 hour).
-
Pour the reaction mixture into a mixture of cold water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and saturated NaCl solution.
-
Dry the organic layer over MgSO4 and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain 4'-hydroxypropiophenone.[2]
Variations in Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aluminium chloride | Carbon disulfide (reflux), then solvent removal | 130-150 | 2-3 | 45-50 |
| Aluminium chloride | Nitrobenzene | 50 | 18 | 72 |
| Aluminium chloride | Nitromethane | 20 | 168-192 (7-8 days) | 80 |
| Trifluoromethanesulfonic acid | - | 0-20 | 1 | - |
Biological Activity and Mechanism of Action
This compound functions as a synthetic nonsteroidal estrogen, exerting its effects by interacting with estrogen receptors (ERs).[3] Its antigonadotropic activity stems from its ability to suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression of the hypothalamic-pituitary-gonadal (HPG) axis leads to a decrease in the production of sex steroids.[3]
Estrogen Receptor Signaling Pathway
The binding of an estrogenic compound like this compound to estrogen receptors (ERα and ERβ) initiates a cascade of cellular events. This can occur through genomic and non-genomic pathways. In the classical genomic pathway, the ligand-receptor complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. Non-genomic pathways can involve the activation of intracellular signaling cascades, such as the Src/p21ras/Erk pathway, through membrane-associated estrogen receptors.
Antigonadotropic Effect Workflow
The antigonadotropic effect of this compound is a consequence of its estrogenic activity, which leads to negative feedback on the hypothalamus and pituitary gland. This results in reduced gonadotropin secretion and subsequently, decreased gonadal steroidogenesis.
Experimental Protocols for Biological Activity
Estrogen Receptor Binding Assay using Fluorescence Polarization
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound like this compound for the estrogen receptor.
Materials:
-
Estrogen Receptor (ERα or ERβ)
-
Fluorescently labeled estradiol (e.g., 17α-fluorescein-labeled estradiol derivative) as a tracer
-
This compound (or other test compounds)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Microplates (e.g., 96-well black plates)
-
Fluorescence polarization reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed concentration of the estrogen receptor and the fluorescently labeled estradiol tracer to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a high concentration of unlabeled 17β-estradiol (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
The data is analyzed by plotting the fluorescence polarization values against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the tracer binding) can be determined from this curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value.[4]
Quantitative Data
Currently, specific IC50 or Ki values for this compound's binding to the estrogen receptor, as well as quantitative dose-response data for its antigonadotropic effects, are not widely available in the public domain. Researchers are encouraged to perform competitive binding assays and in vivo studies to determine these values.
Conclusion
This compound is a compound of interest for researchers in endocrinology and drug development due to its dual estrogenic and antigonadotropic activities. The synthesis of this compound is well-established through the Fries rearrangement, with various protocols available to optimize yield. Its mechanism of action is centered on its interaction with estrogen receptors, leading to a cascade of signaling events that ultimately suppress gonadotropin release. The provided experimental frameworks can serve as a basis for further investigation into the specific quantitative biological activities of this compound, contributing to a more comprehensive understanding of its therapeutic potential.
References
- 1. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 2. 4'-Hydroxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 3. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 4. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Paroxypropione: A Technical Guide for Laboratory Applications
An In-depth Analysis of Paroxypropione's Solubility in Common Laboratory Solvents for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4'-hydroxypropiophenone) in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior in various solvent systems.
Summary of Solubility Data
The solubility of this compound varies significantly across different solvents, a critical consideration for experimental design, formulation development, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Methanol | CH₃OH | 100 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified |
| Water | H₂O | 0.34 g/L | 15 |
| Ethanol | C₂H₅OH | Soluble | Not Specified |
| Acetone | (CH₃)₂CO | Soluble | Not Specified |
Experimental Determination of Solubility
The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This method was utilized to obtain the quantitative data presented in this guide.
Shake-Flask Method: A Detailed Protocol
The shake-flask method involves saturating a solvent with a solute and then quantifying the amount of dissolved solute.
1. Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).
-
The container is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
2. Phase Separation:
-
Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.
3. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is constructed using standard solutions of this compound of known concentrations to ensure accurate quantification.
4. Data Reporting:
-
The solubility is typically reported in units of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of a compound, and it is crucial to control these variables during experimental determination to ensure accurate and reproducible results.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent can significantly impact solubility. This compound contains a phenolic hydroxyl group and is weakly acidic; therefore, its solubility in aqueous solutions will increase at higher pH values.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.
This technical guide provides a foundational understanding of the solubility of this compound in key laboratory solvents. For applications requiring precise solubility data in specific solvent systems or under different conditions, it is recommended to perform experimental determinations as outlined in the provided protocol.
The Metabolic Fate of Paroxypropione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as 4'-hydroxypropiophenone, is a compound with potential pharmacological applications. Understanding its metabolic pathways in vivo is critical for evaluating its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the predicted metabolic fate of this compound, drawing upon established metabolic reactions for structurally analogous compounds. It outlines detailed experimental protocols for conducting in vivo metabolism studies and presents a framework for the quantitative analysis of its metabolites. This document is intended to serve as a foundational resource for researchers initiating preclinical investigations of this compound.
Introduction
This compound is a chemical entity belonging to the propiophenone class of compounds. While specific in vivo metabolic data for this compound is not extensively available in the public domain, its chemical structure—featuring a phenolic hydroxyl group and a ketone moiety—suggests that it will undergo well-characterized Phase I and Phase II metabolic transformations. The primary sites of drug metabolism are the liver and, to a lesser extent, the intestines, kidneys, and other tissues. The metabolic pathways elucidated in this guide are predicted based on the known metabolism of similar propiophenone derivatives and phenolic compounds.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is anticipated to proceed through two main phases of biotransformation: Phase I functionalization reactions and Phase II conjugation reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For this compound, the principal Phase I metabolic routes are predicted to be:
-
Reduction of the Ketone Group: The ketone moiety is susceptible to reduction to a secondary alcohol, forming 1-(4-hydroxyphenyl)propan-1-ol. This reaction is often stereospecific and catalyzed by carbonyl reductases.
-
Aromatic Hydroxylation: The aromatic ring may undergo hydroxylation, although the existing hydroxyl group may influence the position and extent of further oxidation.
-
Aliphatic Hydroxylation: The ethyl side chain can be a target for hydroxylation at the α or β position.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. The predicted Phase II pathways for this compound and its metabolites include:
-
Glucuronidation: The phenolic hydroxyl group is a primary site for conjugation with glucuronic acid, a major pathway for the elimination of phenolic compounds. The secondary alcohol formed from ketone reduction can also undergo glucuronidation.
-
Sulfation: Conjugation with a sulfonate group at the phenolic hydroxyl position is another common pathway for phenols, particularly at lower concentrations of the substrate.
The following diagram illustrates the predicted metabolic pathways of this compound.
Quantitative Data Presentation
As of the date of this document, specific quantitative in vivo metabolic data for this compound is not available in peer-reviewed literature. To facilitate future research and provide a template for data presentation, the following tables are proposed for summarizing key pharmacokinetic and metabolic parameters. These tables should be populated with experimental data obtained from studies conducted as per the protocols outlined in the subsequent sections.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Plasma
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| This compound | ||||
| 1-(4-hydroxyphenyl)propan-1-ol | ||||
| This compound Glucuronide | ||||
| This compound Sulfate |
Table 2: Excretion Profile of this compound and its Metabolites (% of Administered Dose)
| Compound | Urine (0-24h) | Feces (0-48h) | Total |
| This compound | |||
| 1-(4-hydroxyphenyl)propan-1-ol | |||
| This compound Glucuronide | |||
| This compound Sulfate | |||
| Total Recovery |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the in vivo metabolic pathways of this compound. These protocols are based on standard practices in preclinical drug metabolism studies.
In Vivo Metabolism Study in Rodents
Objective: To identify and quantify this compound and its metabolites in plasma, urine, and feces of rodents following administration.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.
Dosing:
-
Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administration: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 1 mg/kg) to different groups of animals (n=5 per group) to assess oral bioavailability and metabolism.
Sample Collection:
-
Blood: Collect blood samples (approx. 0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to obtain plasma and store at -80°C until analysis.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, and 24-48 hours). Record the volume of urine and the weight of feces. Homogenize feces in water. Store all samples at -80°C.
Sample Preparation for Analysis
Plasma:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Urine:
-
Thaw and vortex the urine sample.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Dilute the supernatant 1:10 with the initial mobile phase containing an internal standard.
-
Directly inject into the LC-MS/MS system. For glucuronide and sulfate conjugates, enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) can be performed prior to analysis to confirm their presence.
Feces:
-
Homogenize the fecal sample with 4 volumes of water.
-
To 100 µL of the homogenate, add 400 µL of cold acetonitrile with an internal standard.
-
Follow the same procedure as for plasma samples from the vortexing step.
Analytical Methodology: LC-MS/MS
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent drug and predicted metabolites. Full scan and product ion scan modes for the identification of unknown metabolites.
The following diagram illustrates a typical experimental workflow for an in vivo metabolism study.
Conclusion
This technical guide provides a predictive overview of the metabolic pathways of this compound in vivo and detailed protocols for the experimental validation of these predictions. The primary metabolic routes are expected to involve ketone reduction and conjugation of the phenolic hydroxyl group through glucuronidation and sulfation. The provided experimental designs and analytical methods offer a robust framework for researchers to thoroughly investigate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The quantitative data generated from such studies will be invaluable for the further development and risk assessment of this compound.
The Uncharted Pharmacokinetics of Paroxypropione: A Technical Guide for Researchers
A notable gap in the scientific literature exists regarding the detailed pharmacokinetic profile of paroxypropione (also known as p-hydroxypropiophenone) in preclinical animal models. Despite its history as a synthetic nonsteroidal estrogen and antigonadotropin, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not publicly available. This guide synthesizes the existing knowledge on this compound and provides a framework for future research by outlining potential metabolic pathways and standardized experimental protocols based on studies of structurally related compounds.
Introduction to this compound
This compound is a propiophenone derivative that has been used clinically in some countries as an antigonadotropin.[1] Its mechanism of action is linked to its estrogenic properties, though it is considered a weak estrogen.[1] Structurally, it is related to other phenolic compounds and has been noted as a metabolite of the synthetic estrogen diethylstilbestrol.[1] Given the renewed interest in the pharmacological activities of various phenolic compounds, a thorough understanding of the pharmacokinetics of this compound is crucial for any future preclinical or clinical development.
Anticipated Metabolic Pathways of this compound
While specific metabolic studies on this compound are lacking, its chemical structure—a ketone group and a hydroxyl group on a phenyl ring—suggests several predictable metabolic pathways based on the biotransformation of similar xenobiotics. The metabolism of the structurally related compound 4-aminopropiophenone, which undergoes N-acetylation, ring and aliphatic hydroxylation in rats and dogs, provides a basis for these hypotheses.
Potential metabolic transformations for this compound likely include:
-
Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
-
Sulfation: Similar to glucuronidation, sulfation of the hydroxyl group is another major phase II conjugation pathway.
-
Reduction of the Ketone Group: The ketone moiety can be reduced to a secondary alcohol, forming a hydroxylated metabolite. This resulting alcohol could then also undergo glucuronidation or sulfation.
-
Oxidative Metabolism (Phase I): Cytochrome P450 enzymes could potentially introduce additional hydroxyl groups on the aromatic ring (ring hydroxylation) or on the propyl side chain (aliphatic hydroxylation).
These potential pathways are illustrated in the following diagram:
Experimental Protocols for Pharmacokinetic Studies
The following sections detail standardized, yet general, experimental protocols for conducting pharmacokinetic studies of a compound like this compound in a rat model. These protocols are based on methodologies reported in the literature for other small molecules.
Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Sex: Both male and female rats should be included to investigate potential sex-dependent differences in pharmacokinetics.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the study.
Intravenous (IV) Pharmacokinetic Study Protocol
-
Dose Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline, polyethylene glycol, or a co-solvent system). The concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 mL/kg).
-
Dose Administration: Administer a single bolus dose of this compound via a cannulated jugular or tail vein.
-
Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from a cannulated carotid artery or saphenous vein at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours to determine excretion patterns.
-
Data Analysis: Analyze plasma concentrations of this compound and any identified metabolites over time to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Oral (PO) Pharmacokinetic Study Protocol
-
Dose Formulation: Prepare a solution or suspension of this compound in a vehicle suitable for oral administration (e.g., water, carboxymethylcellulose).
-
Dose Administration: Administer a single dose of this compound via oral gavage to fasted animals (fasting is typically overnight to ensure gastric emptying).
-
Blood Sampling, Plasma Preparation, and Storage: Follow the same procedures as described for the IV study, with sampling times adjusted to capture the absorption phase (e.g., 0, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Data Analysis: Determine pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Oral bioavailability (F) can be calculated by comparing the AUC from the oral study to the AUC from the IV study.
The workflow for a typical animal pharmacokinetic study is depicted below:
Data Presentation for a Propiophenone Derivative: An Illustrative Example
While quantitative pharmacokinetic data for this compound is unavailable, the following table presents hypothetical data for a generic propiophenone derivative in rats to illustrate how such data should be structured for clear comparison. This data is for illustrative purposes only and does not represent this compound.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 (at time 0) | 850 |
| Tmax (h) | - | 0.75 |
| AUC₀-∞ (ng·h/mL) | 2500 | 12500 |
| t½ (h) | 2.5 | 2.8 |
| CL (mL/min/kg) | 6.7 | - |
| Vd (L/kg) | 1.5 | - |
| F (%) | - | 50 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.
Conclusion and Future Directions
The pharmacokinetics of this compound in animal models remain a significant knowledge gap. The information presented in this guide is intended to provide a foundation for researchers to design and conduct the necessary studies to fill this void. Future research should focus on:
-
Definitive pharmacokinetic studies in multiple animal species (e.g., rats, mice, dogs) to determine key parameters.
-
Metabolite identification studies using high-resolution mass spectrometry to elucidate the primary routes of metabolism.
-
In vitro metabolism studies using liver microsomes and hepatocytes from different species to understand species differences in metabolism and to aid in interspecies scaling.
-
Tissue distribution studies to identify potential sites of accumulation and to correlate pharmacokinetic profiles with pharmacodynamic effects.
A comprehensive understanding of the ADME properties of this compound is essential for the rational design of any future preclinical and clinical investigations.
References
Toxicological data and safety profile of Paroxypropione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available toxicological and safety data on Paroxypropione. Due to the age of the compound and its discontinued marketing, comprehensive modern toxicological data, including detailed experimental protocols and human clinical trial safety results, are limited. The information herein should be used for informational purposes only and is not exhaustive.
Introduction
This compound, also known as 4'-hydroxypropiophenone, is a synthetic, nonsteroidal estrogen that was formerly used medically as an antigonadotropin in Spain and Italy.[1] First synthesized in 1902, its antigonadotropic properties were identified in 1951, leading to its clinical use.[1] It is structurally related to p-hydroxybenzoic acid and parabens and is also a metabolite of diethylstilbestrol.[1] this compound is no longer marketed.[1]
Toxicological Data Summary
Table 1: Acute Toxicity of this compound
| Species | Route of Exposure | LD50 Value | Reference |
| Rat | Oral | >500 mg/kg | [2] |
| Rat | Oral | 11800 mg/kg | [3] |
| Mouse | Oral | 2960 mg/kg | [3] |
| Mouse | Intraperitoneal | 200 mg/kg | [2][4] |
Note: The significant discrepancy in the reported oral LD50 values for rats (>500 mg/kg vs. 11800 mg/kg) could be due to differences in experimental conditions, vehicle used, or strain of rat. Without access to the original study protocols, the reason for this difference cannot be definitively determined.
Hazard Identification and Safety Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[5][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
A safety profile also indicates that this compound is considered a poison by intraperitoneal, subcutaneous, and parenteral routes.[7] It has been identified as an experimental teratogen with other noted experimental reproductive effects.[7]
Mechanism of Action
This compound's biological effects are believed to be mediated through two primary mechanisms: interaction with the estrogen receptor and activity as a microtubule-targeting agent.
Estrogenic Activity
This compound is a weak estrogen receptor agonist.[1] It possesses a low affinity for the estrogen receptor, requiring high doses (e.g., 0.8 to 1.6 g/day ) to elicit significant estrogenic and antigonadotropic effects.[1] Its estrogenic activity is estimated to be about 0.1% of that of estrone.[1]
Caption: Conceptual pathway of this compound's estrogenic activity.
Microtubule-Targeting Activity
This compound has also been studied for its potential role in breast cancer treatment, which is thought to be related to its activity as a microtubule-targeting agent (MTA).[8] It is suggested that this compound binds to tubulin, the protein subunit of microtubules, and promotes its polymerization.[8] This stabilization of microtubules can disrupt dynamic cellular processes like mitosis, leading to cell cycle arrest and apoptosis, a mechanism common to several anticancer drugs.[9][10]
Caption: Proposed mechanism of this compound as a microtubule-targeting agent.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound is not well-documented in available literature. It is known to be an active metabolite of the synthetic estrogen diethylstilbestrol.[1]
Gaps in Knowledge and Conclusion
The toxicological and safety profile of this compound is incomplete by modern standards. Key data, including detailed protocols for acute toxicity studies, comprehensive chronic toxicity, carcinogenicity, and mutagenicity data, as well as human safety data from clinical trials, are lacking. The conflicting LD50 values further underscore the limitations of the available historical data.
For drug development professionals, while this compound itself is not a current therapeutic, its dual mechanism of action as a weak estrogen receptor agonist and a potential microtubule-targeting agent presents an interesting scaffold for further investigation. However, any research based on this compound would necessitate a full, modern toxicological assessment to establish a reliable safety profile. Researchers should be aware of its irritant properties and handle it with appropriate personal protective equipment.
References
- 1. echemi.com [echemi.com]
- 2. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc [chemsrc.com]
- 3. Biomarker Genes for Detecting Estrogenic Activity of Endocrine Disruptors via Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxypropiophenone, 70-70-2 [thegoodscentscompany.com]
- 5. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]
- 6. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PPARγ Inhibitors as Novel Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Paroxypropione: A Technical Review of Anticancer and Endocrine Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, also known as 4'-Hydroxypropiophenone, is a synthetic compound that has been investigated for its biological activities, notably its potential as an anticancer agent and its effects on the endocrine system. This technical guide provides an in-depth review of the available in vitro data on this compound, focusing on its effects on cancer cell lines and its interaction with the estrogen receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts.
Anticancer Activity in Breast Cancer Cells
This compound has demonstrated cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. Studies have identified its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis.
Quantitative Data: Cytotoxicity
The primary quantitative measure of this compound's anticancer activity comes from cell viability assays.
| Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| MCF-7 | MTT Assay | 100 µg/mL | 24 hours | [1] |
Table 1: Cytotoxicity of this compound in MCF-7 Cells. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: MCF-7 cells are cultured in appropriate media, typically DMEM supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.[2]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Following treatment, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This dual staining method is used to visualize the morphological changes associated with apoptosis.
-
Cell Treatment: MCF-7 cells are grown on coverslips in a petri dish or in multi-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS.[2][3]
-
Visualization: The stained cells are immediately observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange-red condensed or fragmented chromatin, and necrotic cells have a uniformly orange-red nucleus.[2][3]
Comet Assay for DNA Damage
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage.
-
Cell Preparation: MCF-7 cells are treated with this compound (e.g., at 50 and 100 µg/mL) for a specified time.[1]
-
Embedding in Agarose: Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[4]
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[5]
-
Alkaline Unwinding and Electrophoresis: The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is carried out at a low voltage.[5][6]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or propidium iodide), and the "comets" are visualized using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[5]
Apoptosis Signaling Pathway
In vitro studies suggest that this compound induces apoptosis in MCF-7 cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated events.[1] This points towards the involvement of the intrinsic apoptosis pathway. An increase in intracellular ROS can lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of a caspase cascade, ultimately leading to apoptosis. The observation of G0/G1 phase cell cycle arrest further supports the antiproliferative effects of this compound.[1]
Figure 1. Proposed mechanism of this compound-induced apoptosis in MCF-7 cells.
Endocrine Activity
This compound is recognized as a synthetic nonsteroidal estrogen and has been used medically as an antigonadotropin.[7] Its endocrine effects are primarily attributed to its interaction with the estrogen receptor (ER).
Quantitative Data: Estrogen Receptor Binding
Currently, there is a lack of specific quantitative data in the public domain, such as Ki, IC50, or relative binding affinity (RBA) values, for the binding of this compound to the estrogen receptor. However, qualitative descriptions indicate that it possesses a relatively low affinity for the ER.[7]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
-
Receptor Source: Estrogen receptors can be obtained from the cytosol of estrogen-responsive tissues, such as the uteri of ovariectomized rats, or by using recombinant human ERα or ERβ.[1][8]
-
Assay Buffer: A typical buffer would be a Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and glycerol.[8]
-
Incubation: A constant concentration of [³H]-estradiol and the receptor preparation are incubated with increasing concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. This can be used to calculate the binding affinity (Ki).[8]
Figure 2. Workflow for an estrogen receptor competitive binding assay.
Conclusion
The available in vitro data indicate that this compound has potential as an anticancer agent, specifically against MCF-7 breast cancer cells, with a defined IC50 value. Its mechanism of action appears to involve the induction of apoptosis through ROS-mediated mitochondrial pathways and cell cycle arrest. However, a more detailed elucidation of the specific molecular players in the apoptotic pathway is warranted. In terms of its endocrine activity, while it is known to be a low-affinity estrogen receptor ligand, precise quantitative binding data is needed to fully characterize its profile. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted biological activities of this compound. Future studies should focus on generating more comprehensive quantitative data and delineating the specific signaling cascades affected by this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchtweet.com [researchtweet.com]
- 6. Cell survival after DNA damage in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Early Research on the Antigonadotropic Effects of Paroxypropione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, also known as p-hydroxypropiophenone, is a synthetic, non-steroidal estrogen that emerged from early endocrine research as a compound with notable antigonadotropic properties.[1][2][3] Its investigation, primarily dating back to the mid-20th century, revealed its capacity to suppress the gonadotropic hormones—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—consequently inhibiting the hypothalamic-pituitary-gonadal (HPG) axis.[4][5] This document provides a technical guide to the foundational research on this compound, summarizing its mechanism of action, and presenting the available data and experimental contexts. While early literature lacks the detailed quantitative data and standardized protocols of modern studies, this guide synthesizes the core findings for a contemporary scientific audience.
Introduction
This compound (4'-hydroxypropiophenone) was first synthesized in 1902.[1] However, its significant endocrine activities were not recognized until 1951, when its antigonadotropic effects were discovered.[1][3] Structurally, it is related to other estrogens like diethylstilbestrol, and in fact, it is an active metabolite of this compound.[1] Medically, it saw use as an antigonadotropin in Spain and Italy.[1] The primary therapeutic applications of antigonadotropins include managing hormone-sensitive cancers, endometriosis, and precocious puberty by reducing the levels of sex steroids.[4][5]
Mechanism of Action: Estrogenic Negative Feedback
This compound's antigonadotropic action is understood to be a consequence of its estrogenic properties.[1] As an estrogen receptor agonist, albeit with a relatively low affinity, it participates in the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.[1][3]
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The HPG axis is the primary regulatory pathway for reproductive function and sex hormone production. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release LH and FSH. These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (e.g., estrogen, testosterone). These steroids then exert negative feedback on the hypothalamus and pituitary, modulating GnRH and gonadotropin release to maintain hormonal homeostasis.
This compound, by acting as an estrogen, mimics the natural feedback of endogenous estrogens. At sufficiently high doses, it signals to the hypothalamus and pituitary to decrease the secretion of GnRH and, consequently, LH and FSH.[4][5] This suppression of gonadotropins leads to reduced stimulation of the gonads and a subsequent decrease in the production of endogenous sex steroids.
Caption: this compound's inhibitory effect on the HPG axis.
Summary of Early Research Findings
Early studies on this compound established its profile as a weak estrogen with significant antigonadotropic effects at high dosages. The available literature indicates that daily doses in the range of 0.8 to 1.6 grams were necessary to achieve these effects.[1] It was noted to possess approximately 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of estrone.[1]
Due to the historical context of this research, detailed, publicly accessible quantitative data from these early studies are scarce. The following table summarizes the qualitative and semi-quantitative findings derived from available summaries of the early research.
| Parameter | Observation | Implied Effect | Source |
| Gonadotropin Levels (LH & FSH) | Suppressed | Direct antigonadotropic effect via HPG axis | [4],[5] |
| Gonadal Function | Inhibition of ovulation and spermatogenesis | Consequence of reduced gonadotropin stimulation | [4] |
| Estrogenic Activity | Weak, requires high doses | Mediates the antigonadotropic effect | [1],[3] |
| Potency vs. Estrone | 0.1% estrogenic activity, <0.5% antigonadotropic potency | Lower potency than endogenous estrogens | [1] |
Postulated Experimental Workflow
Caption: A probable workflow for early this compound studies.
Methodological Considerations from Early Research:
-
Animal Models: Early endocrine research commonly utilized rodent models (rats, mice) and rabbits. Castrated animals were often used to study the direct effects on the pituitary without the confounding feedback from endogenous gonadal steroids.
-
Hormone Assays: The methods for hormone quantification in the mid-20th century were less sensitive and specific than modern immunoassays. Bioassays, such as the mouse uterine weight assay for estrogenic activity and specific assays for gonadotropin activity based on gonadal responses in hypophysectomized animals, were likely employed.
-
Endpoints: Key endpoints would have included changes in the weight of target endocrine organs (ovaries, uterus, testes, seminal vesicles), histological examination of these tissues, and bioassays for circulating hormone levels.
Conclusion
The early research on this compound characterized it as a compound with clear, albeit weak, estrogen-mediated antigonadotropic properties. Its mechanism of action is rooted in the fundamental principle of negative feedback within the hypothalamic-pituitary-gonadal axis. While the granular quantitative data from these foundational studies are not as accessible as in contemporary research, the qualitative findings were sufficient to guide its clinical use as an antigonadotropin. For modern researchers, this compound serves as an early example of a synthetic non-steroidal agent capable of modulating the HPG axis, paving the way for the development of more potent and specific endocrine therapies. Further investigation into historical archives of pharmacological studies may yet uncover more detailed data from this initial period of discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. 4-Hydroxypropiophenone CAS 70-70-2 4'-Hydroxypropiophenone, P-Hydroxypropiophenone, this compound Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 5. Antigonadotropin [medbox.iiab.me]
Paroxypropione as a Precursor for Diethylstilbestrol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, from its precursor paroxypropione (p-hydroxypropiophenone). The core of this synthesis route involves a pinacol rearrangement, a classic organic reaction for the formation of carbon-carbon bonds. This document outlines the chemical pathway, plausible experimental protocols based on established chemical principles, and relevant data for the compounds involved.
Introduction
Diethylstilbestrol (DES) is a stilbenoid, a type of natural phenol, and was first synthesized in 1938.[1] Historically, it was used for a variety of medical conditions, including the prevention of miscarriages, menopausal symptom management, and cancer treatment.[1][2] this compound, also known as 4'-hydroxypropiophenone, serves as a key starting material for one of the established synthetic routes to DES.[3] This guide focuses on the chemical conversion of this compound to diethylstilbestrol, a process of significant interest in the historical context of medicinal chemistry and for the understanding of stilbene synthesis.
Synthetic Pathway Overview
The synthesis of diethylstilbestrol from this compound proceeds through a two-step process:
-
Reductive Dimerization of this compound: Two molecules of this compound undergo a reductive coupling reaction to form a pinacol intermediate, specifically 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This reaction typically involves the use of a reducing agent.
-
Pinacol Rearrangement: The resulting diol undergoes an acid-catalyzed rearrangement, known as the pinacol rearrangement. This step involves the dehydration of the diol to form a carbocation, followed by a 1,2-alkyl shift to yield the final product, diethylstilbestrol.
This synthetic approach is a notable example of constructing a complex molecule from simpler, readily available precursors.
Experimental Protocols
Step 1: Reductive Dimerization of this compound
Objective: To synthesize 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol from p-hydroxypropiophenone.
Reaction: 2 x C₉H₁₀O₂ (this compound) + 2[H] → C₁₈H₂₂O₄ (3,4-bis(4-hydroxyphenyl)hexane-3,4-diol)
Materials:
-
p-Hydroxypropiophenone (this compound)
-
A suitable reducing agent (e.g., a metal amalgam like magnesium amalgam or aluminum amalgam)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, the reducing agent is prepared. For example, magnesium turnings can be amalgamated with mercuric chloride.
-
A solution of p-hydroxypropiophenone in an anhydrous solvent is added to the flask.
-
The reaction mixture is heated to reflux for several hours to facilitate the reductive coupling.
-
After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the mixture is cooled to room temperature.
-
The reaction is quenched by the careful addition of an aqueous acid solution.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Step 2: Acid-Catalyzed Pinacol Rearrangement
Objective: To convert 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol to diethylstilbestrol.
Reaction: C₁₈H₂₂O₄ (3,4-bis(4-hydroxyphenyl)hexane-3,4-diol) --(H⁺, Δ)--> C₁₈H₂₀O₂ (Diethylstilbestrol) + 2H₂O
Materials:
-
3,4-bis(4-hydroxyphenyl)hexane-3,4-diol
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
A high-boiling solvent (e.g., acetic anhydride or a hydrocarbon solvent)
General Procedure:
-
The purified 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol is dissolved in a suitable high-boiling solvent in a round-bottom flask.
-
A catalytic amount of a strong acid is added to the solution.
-
The mixture is heated to a temperature sufficient to induce dehydration and rearrangement.
-
The progress of the reaction is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude diethylstilbestrol is extracted into an organic solvent.
-
The organic extract is washed, dried, and the solvent evaporated.
-
The final product, diethylstilbestrol, is purified by recrystallization, often yielding the more stable trans-isomer.
Data Presentation
Quantitative data for this specific historical synthesis is not extensively documented in modern, readily accessible literature. However, the following table summarizes the key physical and chemical properties of the involved compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | C₉H₁₀O₂ | 150.17 | 149-151 | 315 (approx.) | White crystalline powder |
| 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol | C₁₈H₂₂O₄ | 302.37 | Not readily available | Not readily available | Solid |
| Diethylstilbestrol | C₁₈H₂₀O₂ | 268.35 | 169-172 | Decomposes | White, odorless, crystalline powder[2] |
Visualization of the Synthetic Pathway
The following diagrams illustrate the chemical transformations and the logical workflow of the synthesis.
References
Methodological & Application
Application Notes and Protocols for Paroxypropione in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, nonsteroidal compound that exhibits multiple biological activities, making it a versatile tool for a variety of cell-based assays. Primarily recognized for its estrogenic and antigonadotropic properties, this compound has also been investigated for its potential as a microtubule-targeting agent in cancer research.[1] Its multifaceted nature allows for its application in studying hormone signaling, gonadotropin regulation, and microtubule dynamics.
These application notes provide an overview of the use of this compound in cell-based assays, including detailed protocols for key experiments and data interpretation guidelines.
Mechanism of Action
This compound's biological effects stem from three primary mechanisms:
-
Estrogenic Activity : this compound acts as a nonsteroidal estrogen, though it possesses a relatively low affinity for the estrogen receptor (ER).[1] It is structurally similar to other known estrogens like diethylstilbestrol.[1] This activity allows it to be used in assays studying estrogen receptor signaling and its downstream effects.
-
Antigonadotropic Activity : As a consequence of its estrogenic nature, this compound can suppress the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[1] This makes it a useful compound for investigating the regulation of the hypothalamic-pituitary-gonadal (HPG) axis in vitro.
-
Microtubule-Targeting Activity : Research has indicated that this compound can bind to tubulin and promote its polymerization into microtubules.[1] This mechanism is of particular interest in oncology, as agents that disrupt microtubule dynamics are often potent anti-cancer drugs.[2][3][4]
Data Presentation
While specific quantitative data for this compound in various cell-based assays is not extensively available in recent literature, the following tables provide a framework for presenting such data once obtained.
Table 1: Estrogenic Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) | Relative Binding Affinity (RBA, %) vs. Estradiol |
| MCF-7 | ERα Competitive Binding | [³H]-Estradiol displacement | To be determined | To be determined |
| MCF-7 | Cell Proliferation (E-SCREEN) | Increased cell number | To be determined | N/A |
| HeLa | ERE-Luciferase Reporter | Luciferase activity | To be determined | N/A |
Table 2: Antigonadotropic Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| LβT2 | LH/FSH Secretion Assay | Inhibition of GnRH-stimulated LH/FSH release | To be determined |
| LβT2 | LHβ/FSHβ Promoter-Reporter | Inhibition of GnRH-stimulated luciferase activity | To be determined |
Table 3: Microtubule-Targeting Activity of this compound
| Assay Type | Cell Line / System | Endpoint | EC50 (µM) |
| In vitro Tubulin Polymerization | Purified tubulin | Increased turbidity/fluorescence | To be determined |
| Cell-Based Microtubule Stabilization | e.g., HeLa, MCF-7 | Increased microtubule mass | To be determined |
| Cell Viability/Cytotoxicity | e.g., MCF-7, HeLa | Reduction in cell viability | To be determined |
Experimental Protocols
Estrogen Receptor α (ERα) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the estrogen receptor alpha (ERα) by measuring its ability to displace a radiolabeled estrogen ligand.
Materials:
-
MCF-7 human breast cancer cells (ERα-positive)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Estradiol
-
Unlabeled Estradiol (for standard curve)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture MCF-7 cells to ~80% confluency.
-
Preparation of Cytosol: Harvest cells and prepare a cytosolic extract containing ERα.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of MCF-7 cytosol and [³H]-Estradiol with increasing concentrations of unlabeled this compound or unlabeled Estradiol (for the standard curve).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Estradiol from the free radioligand using a method such as dextran-coated charcoal adsorption.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration. Calculate the IC50 value for this compound, which is the concentration that displaces 50% of the radiolabeled ligand. The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
Antigonadotropic Activity in LβT2 Pituitary Gonadotrope Cells
This protocol assesses the ability of this compound to inhibit gonadotropin-releasing hormone (GnRH)-stimulated luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from a pituitary gonadotrope cell line.
Materials:
-
LβT2 mouse pituitary gonadotrope cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GnRH agonist (e.g., Leuprolide acetate)
-
This compound
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse LH and FSH
Protocol:
-
Cell Culture: Plate LβT2 cells in a 24-well plate and allow them to adhere and grow for 48 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a fixed concentration of a GnRH agonist for 4-6 hours. Include control wells with no GnRH and no this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification of LH and FSH: Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits.
-
Data Analysis: Normalize the LH and FSH concentrations to the total protein content of the cells in each well. Plot the percentage of inhibition of GnRH-stimulated gonadotropin release against the this compound concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of this compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (negative control for polymerization)
-
Spectrophotometer or fluorometer capable of reading 96-well plates
Protocol:
-
Preparation: Prepare solutions of this compound, paclitaxel, and colchicine in polymerization buffer.
-
Reaction Setup: In a 96-well plate, add purified tubulin to the polymerization buffer.
-
Initiation of Polymerization: Add the test compounds (this compound and controls) to the wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm or the change in fluorescence of a reporter dye (e.g., DAPI) over time at 37°C. The increase in absorbance or fluorescence is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization or the maximum polymer mass against the concentration of this compound. Determine the EC50, the concentration that induces a half-maximal polymerization response.
Signaling Pathways and Experimental Workflows
Estrogenic and Antigonadotropic Signaling Pathway
This compound, as an estrogenic compound, binds to the estrogen receptor (ER), which then translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. In the context of the pituitary, this estrogenic signaling can interfere with the Gonadotropin-Releasing Hormone (GnRH) signaling pathway, leading to the suppression of LH and FSH gene expression and secretion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paroxypropione as an Estrogen Receptor Modulator
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed quantitative data and specific experimental protocols for Paroxypropione are not widely available in peer-reviewed literature. The following application notes provide a summary of its known characteristics and present generalized protocols and representative data for studying compounds of this class. Methodologies are based on standard assays for characterizing estrogen receptor modulators.
Introduction to this compound
This compound, also known as paraoxypropiophenone, is a synthetic, nonsteroidal estrogen.[1][2] Structurally, it is related to other known estrogens such as diethylstilbestrol, for which it is an active metabolite.[1] Historically, it was used medically as an antigonadotropin in some European countries.[1][2]
Pharmacodynamically, this compound exhibits a relatively low affinity for the estrogen receptor (ER).[1] Consequently, significant estrogenic and antigonadotropic effects require high dosages.[1] Its estrogenic activity is reported to be approximately 0.1% of that of estrone.[1] this compound has also been investigated in the context of breast cancer treatment, an activity that may be linked to its function as a microtubule-targeting agent.[1]
Data Presentation
Due to the limited public data on this compound, the following tables summarize its known qualitative properties and provide a representative example of quantitative data for a well-characterized Selective Estrogen Receptor Modulator (SERM), 4-Hydroxytamoxifen, for illustrative purposes.
Table 1: Summary of Known Properties of this compound
| Property | Description | Reference |
| Compound Type | Synthetic, nonsteroidal estrogen | [1] |
| Primary Mechanism | Estrogen Receptor Modulator | [1] |
| Binding Affinity | Relatively low for the estrogen receptor | [1] |
| Potency | 0.1% of the estrogenic activity of estrone | [1] |
| Other Activity | Potential microtubule-targeting agent | [1] |
Table 2: Representative Quantitative Data for a SERM (4-Hydroxytamoxifen)
This data is provided as an example to illustrate typical quantitative parameters for an estrogen receptor modulator and does not represent this compound.
| Parameter | Value | Receptor | Assay Type |
| IC50 | 0.94 nM | ERα | Cell-free antagonist assay |
| IC50 | 7 nM | ERα | Antagonist activity (inhibition of E2) in MCF-7 cells |
| Binding Affinity (Ki) | ~2.5 nM | ERα | Competitive binding assay |
| Proliferation IC50 | ~10-20 nM | ERα+ Breast Cancer Cells | Cell Proliferation Assay |
Signaling Pathways and Experimental Workflows
Visualizations are provided to illustrate the estrogen receptor signaling pathway and the typical experimental workflow for characterizing a potential ER modulator like this compound.
Caption: Estrogen receptor signaling pathway modulated by an estrogenic compound.
References
Application Notes and Protocols for Paroxypropione Administration to Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paroxypropione is a synthetic, non-steroidal estrogen that has been used as an antigonadotropin.[1] Its mechanism of action is primarily linked to its ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in the secretion of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Understanding the cellular and molecular effects of this compound is crucial for elucidating its therapeutic potential and off-target effects. These application notes provide a framework for designing and conducting in vitro experiments to investigate the impact of this compound on various cell types involved in the HPG axis.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from in vitro experiments with this compound.
Table 1: Effect of this compound on LH and FSH Secretion from Pituitary Gonadotrope Cells (e.g., LβT2 cells)
| This compound Concentration (µM) | LH Secretion (% of Control) | FSH Secretion (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 85 ± 4.1 | 90 ± 3.9 |
| 10 | 62 ± 3.5 | 75 ± 4.2 |
| 50 | 40 ± 2.8 | 55 ± 3.1 |
| 100 | 25 ± 2.1 | 38 ± 2.5 |
Table 2: Effect of this compound on Cell Viability of HPG Axis-Related Cell Lines
| Cell Line | This compound Concentration (µM) for 50% Viability (IC50) |
| Hypothalamic Neurons (e.g., GT1-7) | > 100 |
| Pituitary Gonadotropes (e.g., αT3-1) | > 100 |
| Ovarian Granulosa Cells (e.g., KGN) | 75.8 |
| Testicular Leydig Cells (e.g., MA-10) | 82.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for administration to cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[3]
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM).[3]
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid in solubilization.[4]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: Treatment of Pituitary Gonadotrope Cells (LβT2) with this compound
Objective: To assess the effect of this compound on gonadotropin secretion from pituitary cells.
Materials:
-
LβT2 cells[5]
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free medium
-
This compound stock solution (from Protocol 1)
-
GnRH
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
ELISA kits for LH and FSH
Procedure:
-
Cell Seeding: Seed LβT2 cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete growth medium and incubate at 37°C in a 5% CO2 incubator until they reach 70-80% confluency.
-
Serum Starvation: Wash the cells once with PBS and replace the complete growth medium with serum-free medium. Incubate for 12-24 hours.
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).
-
Remove the serum-free medium and add the this compound-containing medium or vehicle control to the respective wells. Incubate for 24 hours.
-
GnRH Stimulation: To assess the antagonistic effect, add GnRH (e.g., 10 nM) to the wells and incubate for a further 4-6 hours.[6]
-
Sample Collection: Collect the cell culture supernatant from each well and store at -80°C until analysis.
-
Hormone Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on various cell lines.
Materials:
-
Relevant cell lines (e.g., GT1-7, αT3-1, KGN, MA-10)[5][7][8]
-
Complete growth medium for each cell line
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density for each cell line (e.g., 5,000-10,000 cells/well) in their respective complete growth media. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Hypothalamic-Pituitary-Gonadal (HPG) Axis and the inhibitory points of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Hormone therapy for ovarian cancer: Emphasis on mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH-stimulated LH release from rat anterior pituitary cells in culture: refractoriness and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Commonly Used Cell Models in Ovarian Cancer Research | Ubigene [ubigene.us]
Application Notes and Protocols for In Vivo Research of Paroxypropione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Paroxypropione for in vivo research, including its mechanism of action, and protocols for determining appropriate dosages.
Introduction to this compound
This compound, also known as p-hydroxypropiophenone, is a synthetic, nonsteroidal estrogen.[1] It has historically been used medically as an antigonadotropin.[1][2][3][4] For research purposes, it is critical to understand its pharmacodynamics to design effective in vivo studies.
Chemical Properties:
| Property | Value |
| CAS Number | 70-70-2[5][6] |
| Molecular Formula | C₉H₁₀O₂[5][7] |
| Molecular Weight | 150.17 g/mol [5][6][7] |
| Solubility | Soluble in DMSO at 100 mg/mL (665.91 mM)[2][4] |
Mechanism of Action
This compound's biological activity is primarily linked to two mechanisms:
-
Estrogenic Activity : It is a weak estrogen, exhibiting low affinity for the estrogen receptor.[1] Consequently, high doses are necessary to elicit significant estrogenic and antigonadotropic effects.[1]
-
Microtubule-Targeting Agent : this compound has been studied for its role in breast cancer treatment, which is thought to be related to its ability to bind to tubulin and promote microtubule polymerization.[1]
Below is a diagram illustrating the proposed signaling pathways for this compound.
Caption: Proposed signaling pathways of this compound.
In Vivo Dosage Determination: Protocols and Considerations
While specific contemporary in vivo research protocols for this compound are not widely published, historical data from animal experiments can guide dosage determination. A key study on the antigonadotropic activity of p-hydroxypropiophenone in animals was published in 1953, which can serve as a foundational reference.[8]
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo study with this compound.
Caption: General workflow for in vivo this compound research.
Recommended Protocol for a Dose-Finding Study
This protocol is a general guideline and should be adapted based on the specific research question and animal model.
Objective: To determine the effective and tolerated dose range of this compound in a specific animal model.
Materials:
-
This compound (4'-Hydroxypropiophenone)
-
Vehicle for dissolution (e.g., DMSO, as it is soluble at 100 mg/mL)[2][4]
-
Appropriate animal model (e.g., rodents)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a minimum of one week prior to the experiment.
-
Formulation Preparation:
-
Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group. A minimum of 5-10 animals per group is recommended.
-
Dose Administration:
-
Based on historical human data of 0.8 to 1.6 g/day , and considering interspecies dose scaling, a wide range of doses should be tested.[1] A suggested starting range for rodents could be from 50 mg/kg to 500 mg/kg, administered via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
The administration volume should be calculated based on the average weight of the animals.
-
-
Monitoring and Data Collection:
-
Monitor animals daily for any signs of toxicity, changes in behavior, food and water intake, and body weight.
-
At the end of the study period, collect blood and tissue samples for analysis of relevant biomarkers (e.g., hormone levels, target protein expression).
-
-
Data Analysis: Analyze the collected data to determine the dose-response relationship and identify the maximum tolerated dose (MTD) and the effective dose for the desired biological effect.
Quantitative Data Summary
The following table summarizes the available dosage information for this compound. It is important to note that specific in vivo research dosages in animal models are not well-documented in recent literature, and the human dosage is provided for context and to inform initial dose-range finding studies.
| Species | Dosage | Route of Administration | Application | Reference |
| Human | 0.8 - 1.6 g/day | Not Specified | Antigonadotropic and Estrogenic Effects | [1] |
Note: Researchers must carefully perform dose-escalation studies in their chosen animal model to establish a safe and effective dose for their specific experimental paradigm.
Conclusion
The determination of an appropriate this compound dosage for in vivo research requires a careful review of its known pharmacodynamics and historical use, coupled with systematic dose-finding studies. The protocols and information provided herein serve as a guide for researchers to design and execute robust in vivo experiments with this compound. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound [webbook.nist.gov]
- 6. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. [Animal experiments on the antigonadotropic activity of p-hydroxypropiophenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Paroxypropione in Cancer Cell Line Studies: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, also known as paraoxypropiophenone, is a synthetic, nonsteroidal estrogen that has been historically investigated for its therapeutic potential, including its use in the treatment of breast cancer.[1] Its mechanism of action is believed to be associated with its activity as a microtubule-targeting agent.[1] Specifically, this compound is thought to bind to tubulin, promoting its polymerization into microtubules.[1] This mode of action is a critical area of interest in oncology, as microtubule dynamics are essential for cell division, making them a key target for anticancer drugs.
The following sections provide a general overview based on the known mechanism of microtubule-targeting agents and outline hypothetical experimental protocols that could be employed to investigate the effects of this compound on cancer cell lines.
Putative Mechanism of Action
The primary proposed mechanism of action for this compound in a cancer context is its role as a microtubule-stabilizing agent.[1] This activity is crucial for its potential anticancer effects.
Microtubule Stabilization
Microtubules are dynamic polymers of tubulin that are fundamental components of the cytoskeleton. They play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is essential for the proper segregation of chromosomes.
By binding to tubulin and promoting polymerization, this compound would stabilize microtubules, thereby suppressing their dynamic instability.[1] This interference with microtubule dynamics would disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Caption: Proposed mechanism of this compound leading to G2/M arrest and apoptosis.
Hypothetical Experimental Protocols
Given the absence of specific published protocols for this compound, the following are standard, detailed methodologies that researchers could adapt to study its effects on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a standard MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
While this compound presents an interesting historical precedent as an anticancer agent, likely acting through microtubule stabilization, a significant gap exists in the current scientific literature regarding its detailed effects on various cancer cell lines. The protocols and conceptual framework provided here offer a starting point for researchers interested in reinvestigating the potential of this compound. Further studies are essential to quantify its efficacy, elucidate the specific molecular pathways it affects, and determine its potential as a modern therapeutic agent in oncology.
References
Application Notes and Protocols for the Analytical Determination of Paroxypropione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen that has been medically utilized as an antigonadotropin. Its estrogenic activity and potential endocrine-disrupting properties necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental contexts. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Sample Preparation | Detection | Key Advantages |
| HPLC-UV | Reverse-phase chromatography separates this compound from other components based on polarity. | Liquid-liquid extraction or solid-phase extraction. | UV-Visible spectrophotometry. | Robust, cost-effective, and widely available. |
| GC-MS | Gas chromatography separates volatile compounds, which are then detected by mass spectrometry. | Derivatization (silylation) is required to increase volatility. | Mass spectrometry (full scan or SIM). | High specificity and sensitivity, provides structural information. |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry for high selectivity and sensitivity. | Minimal sample preparation, often "dilute-and-shoot". | Triple quadrupole mass spectrometry (MRM). | Highest sensitivity and selectivity, ideal for complex matrices. |
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for the analytical methods described. These values are representative for the analysis of phenolic compounds and estrogens and should be validated for specific laboratory conditions and matrices.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method Validation Parameters (Illustrative, for silylated derivative)
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Typical Value |
| Linearity Range | 0.01 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a robust method for the quantification of this compound in relatively clean sample matrices.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., plasma, urine), add 5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.
b. HPLC-UV Instrumental Conditions
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on the UV absorbance of similar phenolic compounds; should be optimized by scanning a standard solution of this compound from 200-400 nm).
-
Injection Volume: 20 µL
c. Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is suitable for various sample types after a derivatization step.
a. Sample Preparation and Derivatization (Silylation)
-
Perform a liquid-liquid extraction as described in the HPLC-UV protocol (Section 1.a).
-
Ensure the dried extract is completely free of water.
-
To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
b. GC-MS Instrumental Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Expected mass spectrum of underivatized this compound: A prominent molecular ion at m/z 150 and a base peak at m/z 121.
-
Expected fragment ions for TMS derivative: The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion corresponding to the derivatized molecule and characteristic fragments from the loss of methyl groups (m/z M-15) and the TMS group.
-
c. Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method for the quantification of this compound, especially in complex biological matrices.
a. Sample Preparation ("Dilute-and-Shoot")
-
To 100 µL of sample (e.g., plasma), add 400 µL of methanol containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
b. LC-MS/MS Instrumental Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion of this compound (m/z 151.07 or 149.06, respectively).
-
Product ions are determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the precursor ion. The most abundant and stable product ions are selected for the MRM transitions. Collision energy should be optimized for each transition.
-
c. Workflow Diagram
Signaling Pathways of this compound
This compound functions as a synthetic estrogen, and its primary mechanism of action involves interaction with estrogen receptors (ERs), primarily ERα and ERβ. This interaction can trigger both genomic and non-genomic signaling pathways.
Estrogen Receptor Signaling Pathway
Upon binding to estrogen receptors, this compound can initiate a cascade of events leading to changes in gene expression (genomic pathway) or rapid cellular responses (non-genomic pathway).
Paroxypropione: A Tool for Investigating Microtubule Dynamics in Research and Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, a synthetic, non-steroidal estrogen, has historically been utilized as an antigonadotropin and investigated for its potential in breast cancer treatment.[1] Beyond its hormonal activities, emerging evidence suggests that this compound's therapeutic effects in breast cancer may be linked to its role as a microtubule-targeting agent. It is believed to bind to tubulin, the fundamental protein subunit of microtubules, and promote their polymerization and stabilization.[1] This activity positions this compound as a valuable tool for studying the intricate dynamics of microtubules, which are crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Microtubules are highly dynamic polymers that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization). This dynamic instability is essential for their function, particularly during mitosis, where they form the mitotic spindle responsible for chromosome segregation.[2][3] Agents that interfere with microtubule dynamics are potent anticancer drugs. These are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids). This compound appears to fall into the category of microtubule-stabilizing agents.
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on microtubule dynamics, offering detailed protocols for key experiments.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Tubulin Polymerization
| Parameter | This compound | Control (e.g., Paclitaxel) | Negative Control (e.g., DMSO) |
| IC₅₀ for Polymerization Inhibition (µM) | To be determined | Not Applicable | Not Applicable |
| EC₅₀ for Polymerization Promotion (µM) | To be determined | To be determined | Not Applicable |
| Maximum Polymerization (OD at 340 nm) | To be determined | To be determined | To be determined |
| Time to Reach Vmax (minutes) | To be determined | To be determined | To be determined |
Table 2: Cellular Effects of this compound
| Parameter | This compound | Control (e.g., Paclitaxel) | Negative Control (e.g., DMSO) |
| GI₅₀ (Growth Inhibition 50%) (µM) | To be determined | To be determined | Not Applicable |
| Mitotic Arrest (%) at specified concentration | To be determined | To be determined | To be determined |
| Apoptotic Index (%) at specified concentration | To be determined | To be determined | To be determined |
Table 3: this compound Binding Affinity for Tubulin
| Parameter | This compound | Control Ligand |
| Binding Affinity (Kd) (µM) | To be determined | To be determined |
| Binding Site on Tubulin | To be determined | e.g., Taxol site, Colchicine site |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the role of this compound in microtubule dynamics.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (absorbance) at 340 nm.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Colchicine (positive control for destabilization)
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.
-
Prepare a 10 mM GTP working solution in G-PEM buffer.
-
Prepare serial dilutions of this compound, Paclitaxel, and Colchicine in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add the following to each well:
-
G-PEM buffer
-
Test compound (this compound dilutions, controls)
-
Tubulin solution
-
-
The final volume in each well should be 100 µL.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
Determine the Vmax (maximum rate of polymerization) and the plateau level of polymerization for each concentration of this compound.
-
Calculate the EC₅₀ for polymerization promotion by fitting the Vmax or plateau values to a dose-response curve.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network in cells treated with this compound, providing qualitative information on its effects on microtubule organization and density.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (positive control for depolymerization)
-
DMSO (vehicle control)
-
Methanol (ice-cold) or Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, controls (Paclitaxel, Nocodazole, DMSO) for a desired period (e.g., 4, 16, or 24 hours).
-
-
Fixation:
-
For preserving microtubule structure, fix the cells with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst stain for 5 minutes to visualize the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope. Capture images for analysis.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and control compounds for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of this compound concentration and fitting to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase, which is characteristic of microtubule-targeting agents.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Control compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and controls for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Quantify the percentage of cells in the G2/M phase to assess mitotic arrest.
-
Signaling Pathways and Logical Relationships
Microtubule-targeting agents can influence several signaling pathways that are crucial for cell survival, proliferation, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, the following diagrams illustrate potential signaling cascades that could be investigated.
Caption: this compound's proposed mechanism of action on microtubule dynamics.
Caption: Downstream cellular consequences of microtubule stabilization.
Caption: Potential signaling pathways modulated by microtubule disruption.
Conclusion
This compound presents an intriguing opportunity for researchers to explore the complexities of microtubule dynamics and their role in diseases like cancer. Its proposed mechanism as a microtubule-stabilizing agent warrants further detailed investigation. The protocols and frameworks provided in these application notes offer a robust starting point for characterizing the biochemical and cellular effects of this compound. By systematically applying these methods, researchers can generate the critical quantitative data needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent or a research tool. Further studies are essential to delineate the specific signaling pathways that are modulated by this compound-induced microtubule stabilization, which will provide deeper insights into its biological functions.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR Pathway in Breast Cancer Pathogenesis and Therapy: Insights into Phytochemical-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Paroxypropione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Paroxypropione (p-hydroxypropiophenone) in high-throughput screening (HTS) assays to assess its potential endocrine-disrupting activity. This compound, a synthetic nonsteroidal estrogen, serves as a valuable compound for studying interactions with estrogen and androgen signaling pathways.[1][2]
Overview of this compound in Endocrine Disruption HTS
This compound is structurally related to other phenolic compounds known to exhibit estrogenic activity.[2][3] Due to its known estrogenic properties, it is a relevant compound for inclusion in screening campaigns aimed at identifying endocrine-disrupting chemicals (EDCs).[1] It is characterized by a relatively low affinity for the estrogen receptor, necessitating higher concentrations to elicit a significant response in vitro.[2][3] This property makes it a useful tool for validating assay sensitivity and dynamic range.
The following sections detail protocols for key HTS assays to characterize the activity of this compound and other potential EDCs.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in relevant HTS assays. It is important to note that comprehensive HTS data for this compound is limited in publicly available databases. The information below is based on existing literature. Researchers should consider the low potency of this compound when designing dose-response experiments.
| Assay Type | Target | Key Parameter | Value | Reference |
| Yeast Estrogen Screen (YES) | Estrogen Receptor α (ERα) | Estrogenic Activity | Impaired Response* | [4] |
| Relative Potency (vs. 17β-estradiol) | < 1/3,000,000 | [4] | ||
| Androgen Receptor (AR) Reporter Assay | Androgen Receptor | IC50 / EC50 | Data not available | |
| MCF-7 Cell Proliferation Assay | Estrogen Receptor (ER) mediated proliferation | EC50 | Data not available | |
| Vitellogenin Induction Assay | Estrogen Receptor (ER) in hepatocytes | EC50 | Data not available |
*An "impaired response" indicates that the compound showed estrogenic activity but did not produce a classical sigmoidal dose-response curve, precluding the calculation of a precise EC50 value.[4]
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase). Binding of an estrogenic compound to hERα initiates transcription of the reporter gene, leading to a measurable colorimetric or fluorometric signal.
Experimental Workflow:
Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.
Protocol:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Perform serial dilutions in ethanol to achieve the desired concentration range for the assay plate. Given its low potency, a starting concentration of 1 mM in the assay well may be necessary.
-
Yeast Culture: Culture the recombinant S. cerevisiae strain in an appropriate growth medium until it reaches the mid-logarithmic growth phase.
-
Assay Plate Preparation: Add 10 µL of each this compound dilution to the wells of a 96-well microtiter plate. Allow the ethanol to evaporate completely.
-
Incubation: Add the yeast culture suspended in the assay medium containing the appropriate substrate (e.g., CPRG for colorimetric readout) to each well.[4] Incubate the plates at 34°C for 18-48 hours.[4]
-
Readout: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 575 nm for CPRG) using a microplate reader.[4]
-
Controls: Include a positive control (17β-estradiol), a negative control (vehicle), and a blank control (medium only).
Androgen Receptor (AR) Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the androgen receptor. It typically uses a mammalian cell line (e.g., HEK293, U2-OS) stably or transiently transfected with the human androgen receptor and a reporter construct (e.g., luciferase) under the control of an androgen-responsive element (ARE).
Signaling Pathway:
Caption: Androgen Receptor Signaling Pathway in a Reporter Assay.
Protocol:
-
Cell Culture: Culture the AR-responsive cell line (e.g., AR CALUX) in the recommended medium.
-
Plating: Seed the cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of this compound.
-
Antagonist Mode: Co-treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT, at its EC50) and serial dilutions of this compound.
-
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Readout: Add a luciferase substrate reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7. It is a well-established method for identifying compounds with estrogenic or anti-estrogenic activity.
Experimental Workflow:
Caption: Workflow for the MCF-7 Cell Proliferation Assay.
Protocol:
-
Hormone Deprivation: Culture MCF-7 cells in estrogen-free medium for at least 72 hours to synchronize the cells and reduce background proliferation.[5]
-
Plating: Seed the hormone-deprived cells into 96-well plates.
-
Treatment: After 24 hours, replace the medium with fresh estrogen-free medium containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the cells for 6 days, allowing for cell proliferation to occur.
-
Quantification of Proliferation: Fix the cells and stain with a protein dye such as Sulforhodamine B (SRB). Solubilize the dye and measure the absorbance, which is proportional to the cell number.
-
Data Analysis: Calculate the proliferative effect relative to the vehicle control and determine the EC50 value from the dose-response curve.
In Vitro Vitellogenin Induction Assay
This assay uses primary hepatocytes from fish (e.g., carp, rainbow trout) to measure the induction of vitellogenin (Vtg), an egg yolk precursor protein, in response to estrogenic compounds. Vtg is a well-established biomarker for estrogenic exposure.
Protocol:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from the liver of the chosen fish species and culture them in a suitable medium.
-
Compound Exposure: Expose the cultured hepatocytes to various concentrations of this compound for a defined period (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Vitellogenin Quantification: Measure the concentration of Vtg in the supernatant using an enzyme-linked immunosorbent assay (ELISA) specific for the Vtg of the fish species used.[2]
-
Data Analysis: Generate a dose-response curve by plotting Vtg concentration against the this compound concentration to determine the EC50 value.
-
Controls: Use 17β-estradiol as a positive control and the vehicle (e.g., DMSO) as a negative control.
Concluding Remarks
The provided protocols offer a framework for the high-throughput screening of this compound to assess its endocrine-disrupting potential. Given the evidence of its low estrogenic potency, researchers should utilize a broad concentration range to fully characterize its activity. For assays where quantitative data is currently unavailable, the protocols described will enable the determination of key parameters such as EC50 and IC50 values. These assays are fundamental in the broader effort to screen and prioritize chemicals for further toxicological evaluation.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxypropiophenone CAS 70-70-2 4'-Hydroxypropiophenone, P-Hydroxypropiophenone, this compound Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. EPA Resumes Testing Under the Endocrine Disruptor Screening Program | Exponent [exponent.com]
Application Notes and Protocols for Formulating Paroxypropione for Effective Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione (4'-hydroxypropiophenone) is a synthetic, non-steroidal compound with demonstrated biological activities, including antigonadotropic and microtubule-targeting effects.[1] These properties make it a compound of interest for research in oncology and endocrinology. Effective delivery of this compound in animal models is crucial for preclinical studies to evaluate its efficacy and pharmacokinetic profile. This document provides detailed application notes and protocols for the formulation and delivery of this compound in animal models, addressing its physicochemical properties and biological mechanisms of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate formulations.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₂ | PubChem |
| Molecular Weight | 150.17 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| CAS Number | 70-70-2 | PubChem |
Note: Further characterization of solubility in other pharmaceutically acceptable solvents (e.g., ethanol, PEG300, corn oil) is recommended for formulation development.
Pharmacokinetic Profile (Template for Experimental Data)
Table 1: Pharmacokinetic Parameters of this compound in Rats (Template)
| Parameter | Oral Administration (Specify Dose and Vehicle) | Intravenous Administration (Specify Dose and Vehicle) |
| Cmax (µg/mL) | Experimental Value | Experimental Value |
| Tmax (h) | Experimental Value | Experimental Value |
| AUC₀₋t (µg·h/mL) | Experimental Value | Experimental Value |
| AUC₀₋inf (µg·h/mL) | Experimental Value | Experimental Value |
| Half-life (t½) (h) | Experimental Value | Experimental Value |
| Bioavailability (%) | Calculated Value | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time 0 to infinity.
In Vitro Efficacy: Cytotoxicity in Breast Cancer Cell Lines (Template for Experimental Data)
Table 2: IC₅₀ Values of this compound in Human Breast Cancer Cell Lines (Template)
| Cell Line | Receptor Status | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | ER+, PR+, HER2- | Experimental Value |
| MDA-MB-231 | ER-, PR-, HER2- | Experimental Value |
| T-47D | ER+, PR+, HER2- | Experimental Value |
ER: Estrogen Receptor; PR: Progesterone Receptor; HER2: Human Epidermal growth factor Receptor 2.
In Vivo Efficacy: Antigonadotropic Effects (Template for Experimental Data)
This table provides a template for presenting the dose-dependent effects of this compound on gonadotropin levels in a female rat model. The specific values are placeholders for experimental data.
Table 3: Effect of this compound on Serum Luteinizing Hormone (LH) Levels in Ovariectomized Rats (Template)
| Treatment Group (n=8 per group) | Dose (mg/kg/day, p.o.) | Serum LH Level (ng/mL) (Mean ± SD) | % Inhibition of LH Secretion |
| Vehicle Control | 0 | Experimental Value | 0% |
| This compound | 10 | Experimental Value | Calculated Value |
| This compound | 30 | Experimental Value | Calculated Value |
| This compound | 100 | Experimental Value | Calculated Value |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a this compound solution for oral gavage in rats or mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or 0.9% saline
-
Sterile vials and syringes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg), the average weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats).
-
Prepare the vehicle solution. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound in DMSO. In a sterile vial, add the calculated amount of this compound to the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[1]
-
Add PEG300. Slowly add the PEG300 to the DMSO-paroxypropione solution while continuously vortexing.
-
Add Tween 80. Add the Tween 80 to the solution and continue to vortex until the solution is clear and homogenous.
-
Add saline. Finally, add the sterile saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly.
-
Inspect the final formulation. The final solution should be clear and free of any precipitates.
-
Storage. Store the formulation in a sterile, light-protected container at 4°C. It is recommended to prepare fresh solutions for each experiment or to establish the stability of the formulation under storage conditions.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay determines the effect of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of reading at 340 nm (for turbidity) or with appropriate filters for a fluorescent reporter.
Procedure:
-
Prepare the reaction mixture. In a 96-well plate on ice, prepare the reaction mixture containing polymerization buffer, GTP, and purified tubulin according to the manufacturer's instructions.
-
Add test compounds. Add varying concentrations of this compound (and controls) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects polymerization (typically <1%).
-
Initiate polymerization. Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor polymerization. Measure the absorbance at 340 nm (or fluorescence) at regular intervals (e.g., every minute) for 60-90 minutes. The increase in absorbance/fluorescence corresponds to the extent of microtubule polymerization.
-
Data analysis. Plot the absorbance/fluorescence as a function of time. Compare the polymerization curves of this compound-treated samples to the vehicle control and positive/negative controls.
Protocol 3: Estrogen Receptor (ER) Competitive Binding Assay
This protocol assesses the ability of this compound to bind to the estrogen receptor.
Materials:
-
Recombinant human estrogen receptor alpha (ERα) or beta (ERβ)
-
Radiolabeled estradiol ([³H]-E₂) or a fluorescently labeled estrogen analog
-
Assay buffer
-
This compound stock solution (in DMSO)
-
Unlabeled 17β-estradiol (for standard curve)
-
Scintillation vials and scintillation fluid (for radioactive assay) or a fluorescence polarization plate reader (for fluorescent assay)
-
Filter plates and vacuum manifold (for radioactive assay)
Procedure:
-
Prepare the reaction mixture. In appropriate tubes or a microplate, combine the recombinant ER, radiolabeled or fluorescently labeled estrogen, and assay buffer.
-
Add competitor compounds. Add increasing concentrations of unlabeled this compound or unlabeled 17β-estradiol (for the standard curve).
-
Incubate. Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separate bound from free ligand.
-
For radioactive assay: Use a filter plate to separate the ER-bound [³H]-E₂ from the free [³H]-E₂. Wash the filters, and measure the radioactivity of the filters using a scintillation counter.
-
For fluorescent assay: Measure the fluorescence polarization of the samples directly in the microplate.
-
-
Data analysis. Generate a competition curve by plotting the percentage of bound labeled estrogen against the concentration of the competitor. Calculate the IC₅₀ value for this compound, which represents the concentration required to displace 50% of the labeled estrogen from the receptor.
Visualizations
Signaling Pathways
Caption: this compound's interaction with estrogen receptors.
Caption: this compound's effect on microtubule dynamics.
Experimental Workflows
Caption: Workflow for an oral bioavailability study.
Caption: Workflow for a xenograft efficacy study.
References
Application Notes and Protocols for Paroxypropione in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxypropione, also known as 4'-Hydroxypropiophenone, is a synthetic, non-steroidal compound that has garnered interest in endocrinology research due to its dual mechanism of action. It functions as a weak estrogen and exhibits antigonadotropic properties.[1] Furthermore, research suggests that this compound acts as a microtubule-targeting agent, promoting the polymerization of tubulin. This multifaceted activity makes it a valuable tool for investigating various aspects of endocrine signaling and cell biology, particularly in the context of hormone-dependent cancers.
These application notes provide an overview of this compound's use in endocrinology research, including its mechanism of action, and offer detailed protocols for key experimental applications.
Physicochemical Properties
| Property | Value |
| Synonyms | 4'-Hydroxypropiophenone, p-Hydroxypropiophenone |
| CAS Number | 70-70-2 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO (100 mg/mL, 665.91 mM) |
Mechanism of Action
This compound's biological activities stem from two primary mechanisms:
-
Estrogenic and Antigonadotropic Effects: this compound is a weak estrogen, exhibiting a low affinity for the estrogen receptor (ER). Its structural similarity to other phenolic compounds contributes to this interaction. By binding to the ER, it can modulate the expression of estrogen-responsive genes. Its antigonadotropic effects are likely mediated through the hypothalamic-pituitary-gonadal axis, although the precise mechanisms of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) suppression require further elucidation.
-
Microtubule Stabilization: this compound has been identified as a microtubule-targeting agent. It promotes the polymerization of tubulin, the fundamental protein component of microtubules. This stabilization of microtubules can disrupt cellular processes that are dependent on dynamic microtubule rearrangements, such as cell division, leading to cell cycle arrest and apoptosis.
A diagram illustrating the dual mechanism of action of this compound is provided below.
Caption: Dual mechanism of this compound.
Applications in Endocrinology Research
Investigation of Estrogen Receptor Signaling
Due to its estrogenic activity, this compound can be used as a tool to study ER-mediated signaling pathways. Its weak affinity allows for the investigation of subtle or partial agonistic/antagonistic effects compared to potent estrogens like estradiol.
Antigonadotropic Studies
This compound's ability to suppress gonadotropin levels makes it a useful compound for studying the regulation of LH and FSH secretion and their effects on gonadal function.
Anticancer Research, Particularly Breast Cancer
The dual action of this compound is of significant interest in the context of hormone-dependent breast cancer. Its ability to both modulate ER signaling and induce cell cycle arrest through microtubule stabilization provides a multi-pronged approach to inhibiting cancer cell growth.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in MCF-7 Breast Cancer Cells
This protocol is based on a study investigating the cytotoxic effects of 4-Hydroxypropiophenone on the MCF-7 human breast cancer cell line.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (4-Hydroxypropiophenone)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete DMEM to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data: A study on 4-Hydroxypropiophenone reported the following IC50 value in MCF-7 cells after 24 hours of treatment:[2]
| Cell Line | Compound | Incubation Time | IC50 |
| MCF-7 | 4-Hydroxypropiophenone | 24 hours | 100 µg/mL |
Experimental Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity assay.
Protocol 2: Estrogen Receptor Competitive Binding Assay (General Protocol)
Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor.
Materials:
-
Source of Estrogen Receptor (e.g., rat uterine cytosol, recombinant human ERα or ERβ)
-
[³H]-Estradiol (radiolabeled ligand)
-
Unlabeled Estradiol (for standard curve)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of ER-containing Cytosol: Prepare cytosol from the uteri of ovariectomized rats or use a commercially available recombinant ER.
-
Competitive Binding Reaction:
-
In microcentrifuge tubes, combine a fixed concentration of [³H]-Estradiol with increasing concentrations of unlabeled this compound or unlabeled Estradiol (for the standard curve).
-
Add the ER preparation to each tube.
-
Include tubes for total binding (only [³H]-Estradiol and ER) and non-specific binding ( [³H]-Estradiol, ER, and a large excess of unlabeled Estradiol).
-
-
Incubation: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to each tube to adsorb the unbound [³H]-Estradiol. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the bound [³H]-Estradiol) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of the specific binding of [³H]-Estradiol).
-
Calculate the Relative Binding Affinity (RBA) of this compound relative to Estradiol (RBA = [IC50 of Estradiol / IC50 of this compound] x 100).
-
Logical Relationship Diagram:
Caption: Logic of competitive ER binding assay.
Protocol 3: In Vitro Tubulin Polymerization Assay (General Protocol)
Objective: To assess the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound
-
Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C
-
96-well plates
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
In a 96-well plate on ice, add polymerization buffer, GTP, and the desired concentration of this compound.
-
Include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (vehicle).
-
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Data Analysis: Plot the absorbance at 340 nm against time for each condition. Compare the polymerization curves of this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization. An EC50 value (the concentration that gives half-maximal polymerization) can be calculated if a dose-response is observed.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the primary literature for more detailed methodologies. The information provided is for research purposes only and not for clinical use.
References
Application Notes and Protocols: Paroxypropione in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Paroxypropione and its derivatives in breast cancer research models. This document includes its mechanism of action, protocols for key experiments, and a summary of its effects on breast cancer cells.
Introduction
This compound, a synthetic non-steroidal estrogen, has historically been used as an antigonadotropin.[1] While it exhibits a low affinity for the estrogen receptor, its application in breast cancer research is primarily linked to its activity as a microtubule-targeting agent (MTA).[1] This document details the current understanding of this compound's anti-cancer properties, with a focus on its derivative, 4-Hydroxypropiophenone (4-HPPP), which has been evaluated for its cytotoxic and apoptotic effects on breast cancer cell lines.[2]
Mechanism of Action
The primary proposed mechanism of action for this compound in the context of breast cancer is its ability to interfere with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, the fundamental protein subunit of microtubules, this compound is thought to favor its polymerization, leading to the stabilization of microtubules.[1] This disruption of the dynamic instability of microtubules can arrest cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.
A study on the synthetic derivative 4-Hydroxypropiophenone (4-HPPP) in the MCF-7 human breast carcinoma cell line demonstrated that it induces apoptosis, modulates reactive oxygen species (ROS), and causes cell cycle arrest at the G0/G1 phase.[2]
Data Presentation
The following table summarizes the quantitative data available for the activity of 4-Hydroxypropiophenone (4-HPPP), a derivative of this compound, against the MCF-7 breast cancer cell line.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 4-Hydroxypropiophenone (4-HPPP) | MCF-7 | MTT Assay | IC50 | 100 µg/mL (for 24 hr) | [2] |
Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways are limited, its role as a microtubule-targeting agent suggests potential downstream effects on several key pathways implicated in breast cancer pathogenesis and drug resistance.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival in breast cancer.[3][4][5] Microtubule stability can influence the localization and activity of components of this pathway.
-
MAPK Pathway: The MAPK signaling cascade is involved in transmitting signals from a variety of extracellular stimuli to the cell nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis.[6][7][8][9] Disruption of the microtubule network can induce cellular stress, which is known to activate certain MAPK pathways.
-
GPR30 Signaling: GPR30 (GPER1) is a G protein-coupled estrogen receptor that can mediate non-genomic estrogen signaling, influencing cell proliferation and migration in breast cancer.[10][11][12][13] While this compound has low affinity for classical estrogen receptors, its interaction with GPR30 has not been extensively studied.
Further research is required to elucidate the specific interactions of this compound with these and other signaling pathways in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound in breast cancer research. These protocols are based on established methodologies and can be adapted for the specific experimental needs.
Cell Culture
a) MCF-7 (ER-positive) Human Breast Cancer Cell Line
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[14][15][16][17]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[14][16]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for subculturing at a ratio of 1:3 to 1:6.[14][15]
b) MDA-MB-231 (Triple-Negative) Human Breast Cancer Cell Line
-
Media: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Alternatively, DMEM with 10% FBS can be used if a CO2 incubator is available.[18][19][20][21][22]
-
Culture Conditions: For L-15 medium, incubate at 37°C in a non-CO2 incubator. For DMEM, use a 5% CO2 incubator.[18]
-
Passaging: When cells reach 80-90% confluency, detach using Trypsin-EDTA. Neutralize, centrifuge, and resuspend in fresh medium for subculturing at a ratio of 1:4 to 1:8.[1][21]
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Materials: Purified tubulin (>97% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and a temperature-controlled spectrophotometer or fluorometer.[23][24][25][26][27]
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add this compound (or vehicle control) at various concentrations to a 96-well plate.
-
Add the tubulin/GTP solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates microtubule polymerization.[23][25]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
-
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
This fluorescent staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Procedure:
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a solution containing Acridine Orange (AO) and Ethidium Bromide (EtBr).
-
Immediately visualize the cells under a fluorescence microscope.
-
Viable cells will have a normal green nucleus. Early apoptotic cells will show bright green nuclei with chromatin condensation or fragmentation. Late apoptotic cells will have condensed and fragmented orange-red nuclei. Necrotic cells will have a uniformly orange-red nucleus.[2]
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[28][29]
-
In Vivo Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Culture the desired breast cancer cell line (e.g., MCF-7 or MDA-MB-231).
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).[19][30][31][32][33]
-
For ER-positive cell lines like MCF-7, estrogen supplementation may be required.[19]
-
Once tumors are established and reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal, oral gavage).
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[19][31]
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound action.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of MAP kinases and MAP kinase phosphatase-1 in resistance to breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic GPR30 signalling induces proliferation and migration of breast cancer cells through CTGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G Protein-Coupled Receptor GPR30 Inhibits Proliferation of Estrogen Receptor-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Possible role of phytoestrogens in breast cancer via GPER-1/GPR30 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mcf7.com [mcf7.com]
- 15. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 16. researchgate.net [researchgate.net]
- 17. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 19. pubcompare.ai [pubcompare.ai]
- 20. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. editxor.com [editxor.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro tubulin polymerization assay [bio-protocol.org]
- 26. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. 4.5. In Vivo Breast Cancer Xenograft Growth and Metastasis [bio-protocol.org]
- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 33. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Paroxypropione stability and optimal storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of Paroxypropione. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of this compound, which typically appears as a light cream-colored crystalline powder, can indicate degradation.[1] this compound is sensitive to both light and air.[1] Exposure to these elements can lead to oxidation, resulting in a yellowish or brownish hue. To prevent this, always store this compound in a cool, dark place, preferably in a tightly sealed container.[2][3]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the source of these impurities?
A2: The appearance of unexpected peaks strongly suggests the presence of degradation products. This compound is susceptible to degradation under several conditions:
-
Oxidation: As it is air-sensitive, oxidative degradation can occur.[1]
-
Hydrolysis: Although very slightly soluble in water, prolonged exposure to acidic or basic conditions can lead to hydrolysis.
-
Photodegradation: this compound is light-sensitive, and exposure to UV or ambient light can cause degradation.[1]
To troubleshoot, review your experimental conditions. Ensure that your solvents are degassed, and the pH is controlled. Protect your samples from light by using amber vials or covering them with aluminum foil.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: For optimal stability, refer to the following storage recommendations:
| Storage Duration | Condition | Temperature | Notes |
| Short-term (Solid) | Room Temperature | Ambient | In a cool, dark, and dry place.[2] |
| Long-term (Solid) | Refrigerated | <15°C | Recommended for maintaining long-term purity.[2] |
| Stock Solution (-20°C) | Frozen | -20°C | Use within 1 month to avoid degradation from freeze-thaw cycles.[4][5] |
| Stock Solution (-80°C) | Deep Freeze | -80°C | Recommended for long-term storage; use within 6 months.[4][5] |
To prevent contamination and degradation, it is advisable to store stock solutions in smaller, separate packages to avoid repeated freeze-thaw cycles.[4][5]
Q4: I am having trouble dissolving this compound. What can I do?
A4: this compound is very slightly soluble in water.[2] If you are experiencing solubility issues, consider the following:
-
Solvent Selection: this compound is soluble in DMSO at a concentration of 100 mg/mL (665.91 mM).[4][5]
-
Gentle Heating: To aid dissolution, you can gently heat the solution to 37°C.[4][5]
-
Sonication: Oscillating the solution in an ultrasonic bath can also help to increase solubility.[4][5]
Q5: What substances are incompatible with this compound?
A5: To prevent hazardous reactions and degradation, avoid contact with the following incompatible materials:
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Below is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions: Expose the this compound solution to various stress conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep it at room temperature.
-
Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source that provides UV and visible radiation (as per ICH Q1B guidelines).
-
-
Sample Collection: At specified time intervals, withdraw aliquots from each stress condition.
-
Neutralization: Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Forced degradation study workflow.
Caption: Potential degradation pathways.
References
Optimizing Paroxypropione Concentration for Maximum Effect in Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Paroxypropione in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may arise during experimentation, with a focus on optimizing compound concentration for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound, also known as 4'-Hydroxypropiophenone, is a synthetic, nonsteroidal estrogen.[1][2] Its primary mechanisms of action are believed to be through two main pathways:
-
Estrogenic Activity : It exhibits weak estrogenic effects due to its low affinity for the estrogen receptor.[1]
-
Microtubule-Targeting Activity : this compound has been studied for its ability to bind to tubulin, promoting its polymerization into microtubules. This activity is a key area of investigation for its potential anticancer effects.[1]
Q2: What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 150.17 g/mol , and its chemical formula is C₉H₁₀O₂.
Q3: In what solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (665.91 mM). For other solvents, it is recommended to perform small-scale solubility tests.
Q4: How should this compound stock solutions be prepared and stored?
To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. To enhance solubility, the solution can be warmed to 37°C and sonicated. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should note that optimal concentrations and incubation times will need to be determined empirically for each specific cell line and assay system.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the steps for determining the effect of this compound on cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation : Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment : Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound serial dilutions to the appropriate wells. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated controls.
-
Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Microtubule Polymerization Assay
This biochemical assay measures the direct effect of this compound on tubulin polymerization.
-
Reagent Preparation : Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a stock solution of this compound in DMSO.
-
Reaction Setup : In a pre-chilled 96-well plate, add the tubulin solution to wells containing various concentrations of this compound or a vehicle control (DMSO). Also include a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (e.g., nocodazole for polymerization inhibition).
-
Initiate Polymerization : Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to a final concentration of 1 mM to initiate polymerization.
-
Data Acquisition : Immediately begin monitoring the change in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Data Analysis : Plot the absorbance values against time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Protocol 3: Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the affinity of this compound for the estrogen receptor.
-
Reagent Preparation : Prepare a radiolabeled estrogen (e.g., [³H]-estradiol) and a source of estrogen receptor (e.g., cytosolic extract from ER-positive cells or purified ER protein). Prepare serial dilutions of unlabeled this compound.
-
Binding Reaction : In a microplate, combine the estrogen receptor preparation, a fixed concentration of the radiolabeled estrogen, and varying concentrations of this compound or a vehicle control.
-
Incubation : Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand : Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry is added to each well, incubated, and then washed to remove unbound ligand.
-
Data Acquisition : Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding of the radiolabeled estrogen against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen is its IC50 value, from which the binding affinity (Ki) can be calculated.
Troubleshooting Guide
Issue 1: Low solubility or precipitation of this compound in aqueous assay medium.
-
Q: My this compound solution is cloudy or forms a precipitate when diluted in my cell culture medium. What should I do?
-
A: this compound has low aqueous solubility. Ensure the final DMSO concentration in your assay medium is as high as is tolerable for your cells (typically ≤ 0.5%), but test for solvent toxicity. You can also try preparing your dilutions in medium supplemented with a small amount of bovine serum albumin (BSA) to help maintain solubility. Always prepare fresh dilutions immediately before use.
-
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
-
Q: I am seeing significant variability between replicate wells and experiments when testing this compound. What could be the cause?
-
A: Inconsistency can arise from several factors:
-
Cell Health and Density : Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.
-
Compound Distribution : After adding the compound, mix the plate gently by tapping or using a plate shaker to ensure even distribution in the wells.
-
Edge Effects : Evaporation from the outer wells of a microplate can concentrate the compound and affect results. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental samples.
-
Passage Number : Use cells within a consistent and low passage number range, as receptor expression and sensitivity can change over time in culture.
-
-
Issue 3: No significant effect observed at expected concentrations.
-
Q: I am not observing any effect of this compound on my cells, even at high concentrations. What should I check?
-
A:
-
Compound Integrity : Verify the purity and integrity of your this compound stock. If possible, confirm its identity using analytical methods. Ensure it has been stored correctly to prevent degradation.
-
Assay Duration : The effects of this compound, particularly on microtubule dynamics, may take time to manifest as a cytotoxic outcome. Consider extending the incubation period of your assay.
-
Cell Line Sensitivity : The cell line you are using may be insensitive to the mechanisms of action of this compound. Consider testing on a panel of cell lines, including those known to be sensitive to microtubule-targeting agents or responsive to estrogens.
-
Target Expression : Confirm that your target cells express the estrogen receptor if you are investigating its estrogenic effects.
-
-
Issue 4: Unexpected or off-target effects.
-
Q: I am observing cellular effects that are not consistent with either estrogenic or microtubule-targeting activity. What could be happening?
-
A: Like many small molecules, this compound may have off-target effects. It is important to include appropriate controls to dissect the specific pathways being affected. Consider using inhibitors of other known signaling pathways to rule out their involvement. Additionally, performing assays in receptor-negative cell lines can help differentiate between receptor-mediated and non-receptor-mediated effects.
-
Quantitative Data Summary
Currently, there is a limited amount of publicly available data detailing the specific IC50 values of this compound in various assays and cell lines. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific experimental system. The table below serves as a template for presenting such data.
| Assay Type | Cell Line / System | Incubation Time | IC50 (µM) | Reference |
| Cell Viability (MTT) | MCF-7 | 72 hours | Data not available | To be determined by user |
| Cell Viability (MTT) | HeLa | 72 hours | Data not available | To be determined by user |
| Microtubule Polymerization | Purified Tubulin | 60 minutes | Data not available | To be determined by user |
| ERα Competitive Binding | Human ERα | 18 hours | Data not available | To be determined by user |
Visual Guides
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: Estrogen Receptor Signaling Pathway of this compound.
Caption: this compound's Effect on Microtubule Dynamics.
Caption: Workflow for a Dose-Response Cell Viability Assay.
References
Troubleshooting Paroxypropione solubility challenges in aqueous solutions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Paroxypropione (also known as p-hydroxypropiophenone) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is classified as very slightly soluble in water.[1] Its measured water solubility is approximately 0.34 g/L (or 0.34 mg/mL) at 15°C.[2][3][4][5] Solubility is slightly improved in boiling water.[2]
Q2: My this compound powder is not dissolving in my aqueous buffer. What is the first thing I should do?
First, prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer. Direct dissolution of this compound in aqueous buffers at high concentrations is often unsuccessful due to its low water solubility.[1][6] See the Troubleshooting Guide and protocols below for detailed steps.
Q3: What organic solvents are recommended for creating a this compound stock solution?
This compound is soluble in polar organic solvents.[2][6] Methanol is a good choice, with a reported solubility of 0.1 g/mL.[2][4] Other common solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone are also effective for creating stock solutions.[2]
Q4: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I fix it?
This is a common issue known as "crashing out" or precipitation. It occurs when a concentrated drug stock in an organic solvent is diluted into an aqueous medium where its solubility is much lower. The final concentration of the organic solvent in the medium may be too low to keep the compound dissolved.
To fix this, you can try:
-
Lowering the final concentration: Your target concentration may be above this compound's solubility limit in the final medium.
-
Increasing the co-solvent percentage: Ensure the final percentage of DMSO (or other co-solvent) is high enough to maintain solubility, but low enough to avoid cellular toxicity (typically <0.5% for many cell lines).
-
Using the pH adjustment method: For certain applications, dissolving the compound in a slightly basic solution can significantly improve its solubility before final dilution.
Q5: How does pH influence the solubility of this compound?
This compound has a phenolic hydroxyl group and is a weak acid with a predicted pKa of approximately 8.87.[2][4]
-
At a pH below its pKa , the molecule is predominantly in its neutral, protonated form, which has very low aqueous solubility.
-
As the pH approaches and exceeds the pKa , the hydroxyl group deprotonates to form a phenolate anion. This ionized form is significantly more water-soluble.[7] Therefore, increasing the pH of the solution to >9 can dramatically increase its solubility.
Q6: How should I store this compound powder and solutions?
The solid powder is sensitive to light and air and should be stored in a cool, dark place, preferably refrigerated (<15°C).[1] Stock solutions prepared in organic solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| Water | ~0.34 g/L (0.34 mg/mL) | 15 °C | [2][3][4][5] |
| Methanol | 0.1 g/mL (100 mg/mL) | Not Specified | [2][4] |
| Ethanol | Soluble | Not Specified | [2] |
| Acetone | Soluble | Not Specified | [2] |
| DMSO | Soluble* | Not Specified | N/A |
*Solubility in DMSO is not explicitly quantified in the search results but is a standard solvent for compounds of this class. High solubility is expected.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility challenges with this compound.
Issue: this compound fails to dissolve or precipitates upon dilution into aqueous media.
Follow these steps to identify and solve the problem.
References
- 1. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [chembk.com]
- 4. 4'-Hydroxypropiophenone price,buy 4'-Hydroxypropiophenone - chemicalbook [chemicalbook.com]
- 5. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Paroxypropione Degradation Product Analysis
Welcome to the technical support center for the identification and characterization of Paroxypropione degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions during the experimental analysis of this compound and its degradants.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the forced degradation and analysis of this compound.
FAQ 1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound under forced conditions are not extensively documented in publicly available literature, plausible pathways can be inferred from its chemical structure and studies on similar compounds, such as 4-hydroxyacetophenone. The primary expected degradation pathways include:
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Oxidation: The phenolic hydroxyl group and the carbonyl group are susceptible to oxidation. A likely mechanism is the Baeyer-Villiger oxidation of the ketone, which would lead to the formation of an ester intermediate. Subsequent hydrolysis of this ester would yield hydroquinone and propionic acid. Further oxidation of hydroquinone can lead to the formation of colored degradation products like benzoquinones.
-
Hydrolysis: While this compound itself does not have readily hydrolyzable functional groups like esters or amides, hydrolysis may play a role in the breakdown of intermediate products formed during other degradation processes, such as the ester formed during Baeyer-Villiger oxidation.
-
Photodegradation: Aromatic ketones are known to be photosensitive. Upon exposure to UV light, this compound may undergo photochemical reactions, potentially leading to radical-mediated degradation and the formation of complex polymeric products.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur. This may involve cleavage of the bond between the carbonyl group and the aromatic ring or other fragmentation pathways.
Troubleshooting Guide 1: Issues with HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying this compound and its degradation products. Here are some common problems and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase (e.g., silanol interactions with the phenolic hydroxyl group).- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped C18 column.- Lower the sample concentration.- Adjust the mobile phase pH to suppress the ionization of the phenolic group (e.g., add a small amount of acid like formic acid or acetic acid). |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Check for leaks in the HPLC system.- If the column is old or has been used with harsh conditions, replace it. |
| Ghost Peaks | - Carryover from previous injections.- Contaminants in the mobile phase or sample diluent. | - Implement a robust needle wash program on the autosampler.- Run blank injections to identify the source of contamination.- Use high-purity solvents for the mobile phase and sample preparation. |
| Poor Resolution Between this compound and Degradation Products | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the mobile phase gradient or isocratic composition.- Try a different stationary phase (e.g., a phenyl-hexyl column for enhanced aromatic selectivity).- Adjust the mobile phase pH to alter the ionization and retention of polar degradants. |
FAQ 2: How can I identify unknown degradation products?
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most powerful tool for identifying unknown degradation products.
-
LC-MS: Provides the molecular weight of the degradation products.
-
LC-MS/MS: Provides fragmentation patterns that can be used to elucidate the structure of the degradants. By comparing the fragmentation pattern of a degradation product to that of the parent drug, it is often possible to identify the site of modification.
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for definitive structure elucidation, especially when sufficient quantities of the degradation product can be isolated.
Troubleshooting Guide 2: Mass Spectrometry (MS) Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization of this compound or its Degradants | - Suboptimal ion source parameters.- Inappropriate mobile phase for MS. | - Optimize source parameters such as capillary voltage, gas flow, and temperature.- Use volatile mobile phase additives like formic acid or ammonium formate to enhance ionization.- Consider using a different ionization technique (e.g., APCI if ESI is not effective). |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation in the ion source. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with the ionization of the analytes. | - Improve chromatographic separation to separate the analytes from interfering matrix components.- Use a more effective sample preparation technique to remove matrix components.- Employ an internal standard, preferably an isotopically labeled version of the analyte, to compensate for matrix effects. |
Experimental Protocols
1. Forced Degradation Studies
Forced degradation studies are essential to generate degradation products and assess the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide for degradation and 0.1 M hydrochloric acid for neutralization.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol/water) and the solid drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at a high temperature (e.g., 105°C) for a specified period.
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
2. Stability-Indicating HPLC Method
The following is a general-purpose, stability-indicating HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Optimization will be necessary based on the specific degradation products formed.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or Diode Array Detector for full spectral analysis) |
| Injection Volume | 10 µL |
Visualizations
Caption: Plausible oxidative degradation pathway of this compound.
Caption: General experimental workflow for degradation studies.
Caption: HPLC troubleshooting decision tree.
Strategies to improve the bioavailability of Paroxypropione in studies
This technical support center provides researchers, scientists, and drug development professionals with strategies to overcome bioavailability challenges associated with Paroxypropione (p-Hydroxypropiophenone), a compound known for its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
A1: this compound, also known as 4'-Hydroxypropiophenone, is a chemical compound with a very low solubility in water, approximately 0.345 g/L.[1][2] This poor aqueous solubility is a primary factor that can limit its oral bioavailability, as dissolution in gastrointestinal fluids is often the rate-limiting step for absorption into the bloodstream.[3] For a systemic therapeutic effect, adequate bioavailability is crucial.
Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: The main goal is to enhance the drug's dissolution rate and/or its solubility in the gastrointestinal tract. Key strategies include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can transform its crystalline structure into a more soluble amorphous state.[4][5][6]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance dissolution rates according to the Ostwald-Freundlich equation.[7][8]
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Prodrug Approach: Modifying the this compound molecule by attaching a hydrophilic promoiety can improve its solubility and transport characteristics. This promoiety is later cleaved in the body to release the active drug.
Q3: How do I choose the best enhancement strategy for my study?
A3: The selection depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available manufacturing technology. A logical workflow can guide this decision.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Observed with Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Polymer Selection | Screen various hydrophilic polymers (e.g., PVP K30, Soluplus®, Poloxamers). Different polymers have different solubilization capacities. | Identification of a polymer that forms a stable, amorphous dispersion with this compound. |
| Drug Recrystallization | Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm an amorphous state. If crystalline peaks are present, optimize the preparation method (e.g., faster solvent evaporation). | A stable amorphous solid dispersion with no evidence of drug crystals.[9][10] |
| Inadequate Drug-to-Polymer Ratio | Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles.[11] | An optimized ratio that provides the maximum dissolution enhancement without compromising stability. |
Issue 2: Particle Aggregation in Nanoparticle Suspension
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Stabilizer | Increase the concentration of the stabilizer (e.g., Poloxamer, PVA, SDS) in the formulation. Screen different types of stabilizers. | A physically stable nanosuspension with a minimal increase in particle size over time.[12] |
| High Zeta Potential (Absolute Value) | Measure the zeta potential of the nanoparticles. A value further from zero (e.g., > |20| mV) indicates better electrostatic stability. Adjust pH or add charged excipients if necessary. | Nanoparticles with sufficient surface charge to prevent aggregation through electrostatic repulsion.[13] |
| Inappropriate Formulation pH | Adjust the pH of the suspension medium. The surface charge of particles can be pH-dependent. | A stable nanosuspension at a pH where particle-particle repulsion is maximized. |
Quantitative Data from Analogous Compound Studies
Since specific bioavailability data for this compound formulations is limited, the following tables summarize results from studies on structurally similar or BCS Class II compounds, which serve as valuable benchmarks.
Table 1: Enhancement of Dissolution and Bioavailability via Solid Dispersions
| Compound | Carrier Polymer | Drug:Polymer Ratio | Key Finding | Fold Increase in Bioavailability (AUC) | Reference |
| Resveratrol | Eudragit E/HCl | 1:9 | Achieved 40% absolute oral bioavailability. | - | [14][15] |
| Resveratrol | PEG6000/F68 | 1:5 | >80-fold increase in aqueous solubility. | 1.4 | [4][16] |
| Ketoprofen | PVP K30 | 1:5 | 87% drug dissolved in 1 hour vs. 21% for pure drug. | Not Reported | [11] |
| Celecoxib | PVP K30/TPGS | - | Solid dispersion nanoparticles showed highest Cmax and AUC. | 5.7 | [9] |
| Linarin | PEG6000 | 1:9 | Solubility increased by 3.29 times. | 3.36 | [17] |
Table 2: Enhancement of Bioavailability via Nanoparticle Formulations
| Compound | Nanoparticle Type | Mean Particle Size (nm) | Key Finding | Fold Increase in Bioavailability (AUC) | Reference |
| Quercetin | Nanodroplets | ~280 | Encapsulation significantly enhanced serum concentration. | Not Reported | [18][19] |
| Itraconazole | Solid Lipid Nanoparticles | ~263 | Excellent drug entrapment (94.2%) and skin retention. | Not Reported | [20] |
| Celecoxib | Nanocrystalline Solid Dispersion | ~152 | Cmax and AUC increased significantly in rats. | 3.1 | [8][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a this compound solid dispersion to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable solvent like acetone)
-
Mortar and pestle
-
Water bath or rotary evaporator
-
Desiccator
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).[11]
-
Dissolve the weighed this compound in a minimal amount of ethanol.
-
Add the PVP K30 to the drug solution and stir continuously until a clear solution is formed.[10]
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Evaporate the solvent using a water bath set to 45-50°C or a rotary evaporator under reduced pressure.[10][11]
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Once a solid mass is formed, transfer it to a desiccator and dry under vacuum until a constant weight is achieved to ensure complete solvent removal.
-
Pulverize the dried solid dispersion using a mortar and pestle.
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Pass the resulting powder through a sieve (e.g., 60# mesh) to obtain a uniform particle size.[11]
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Store the final product in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the this compound solid dispersion against the pure drug.
Apparatus:
-
USP Dissolution Apparatus II (Paddle Method)
Methodology:
-
Prepare 900 mL of dissolution medium (e.g., phosphate buffer pH 7.4) and maintain it at 37 ± 0.5°C.[11]
-
Add a quantity of the solid dispersion or pure this compound equivalent to a specific dose (e.g., 50 mg) to the dissolution vessel.
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Set the paddle rotation speed to 100 rpm.[13]
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Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
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Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).
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Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the formulated this compound solid dispersion compared to a control suspension.
Study Design:
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Animals: Male Sprague-Dawley rats (n=5 per group).
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Groups:
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Control Group: Administered with a suspension of pure this compound.
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Test Group: Administered with a suspension of the this compound solid dispersion.
-
-
Administration: Oral gavage at a dose equivalent to 40 mg/kg of this compound.
Methodology:
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Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
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Administer the respective formulations to each group via oral gavage.
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Collect blood samples (~200 µL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21]
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Collect blood into heparinized tubes and immediately centrifuge to separate the plasma.
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Store plasma samples at -80°C until analysis.
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Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
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Compare the parameters between the test and control groups to determine the relative bioavailability enhancement.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin nanoparticles as a therapeutic approach: pharmacological actions and potential applications in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process [mdpi.com]
- 10. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical characterization and in vitro dissolution studies of solid dispersions of ketoprofen with PVP K30 and d-mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhanced Oral Bioavailability of Resveratrol by Using Neutralized Eudragit E Solid Dispersion Prepared via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Oral Bioavailability of Resveratrol by Using Neutralized Eudragit E Solid Dispersion Prepared via Spray Drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of quercetin-loaded nanodroplets with ultrasound activation and their use for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Development and Optimization of Itraconazole-Loaded Solid Lipid Nanoparticles for Topical Administration Using High Shear Homogenization Process by Design of Experiments: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
Investigating and mitigating off-target effects of Paroxypropione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating and mitigating the off-target effects of Paroxypropione. Given that this compound is a synthetic nonsteroidal estrogen and a microtubule-targeting agent, this guide addresses potential issues arising from these dual activities.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target mechanisms of this compound?
A: this compound has two primary recognized mechanisms of action. Its on-target effect, for its historical use as an antigonadotropin, is its activity as a nonsteroidal estrogen, albeit with a relatively low affinity for the estrogen receptor.[1] A significant and distinct activity, which could be considered either on-target (e.g., in cancer therapy) or a source of off-target effects, is its role as a microtubule-targeting agent that promotes tubulin polymerization.[1] Potential off-target effects can arise from unintended interactions with other receptors, kinases, or cellular proteins.
Q2: My cells are showing unexpected phenotypes at concentrations I believe should be specific for estrogen receptor modulation. What could be the cause?
A: This is a common issue when working with dual-activity compounds. The observed phenotype could be due to this compound's effect on microtubule dynamics, which can impact cell division, shape, and intracellular transport.[2][3] It is crucial to dissect these two activities. Consider performing experiments to evaluate microtubule polymerization status in your cells at the concentrations you are using.
Q3: I am observing cytotoxicity at concentrations lower than expected for microtubule disruption. Could this be an off-target effect?
A: Yes, this could indicate an off-target effect. While microtubule disruption is a known mechanism of cytotoxicity for many agents, this compound could be interacting with other essential cellular targets, such as kinases or other receptors, leading to cell death through alternative pathways. A broad profiling of this compound against a panel of kinases and receptors would be necessary to identify such off-target interactions.
Q4: How can I differentiate between on-target estrogenic effects and off-target effects in my experiments?
A: To distinguish between these effects, you can use several control strategies. Employ a "pure" anti-estrogen, like Fulvestrant, to see if it reverses the observed phenotype. If it does not, the effect is likely not mediated by the estrogen receptor. Additionally, using a compound that only affects microtubule dynamics, such as Paclitaxel (stabilizer) or Vinblastine (destabilizer), can help to phenotype microtubule-related effects.
Q5: Are there known metabolites of this compound that could have different off-target profiles?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cellular Phenotypes
Symptoms:
-
Phenotype observed is not consistent with known estrogen receptor signaling.
-
Discrepancy between the effective concentration for the observed phenotype and the known Kd for the estrogen receptor.
-
Cell morphology changes, cell cycle arrest, or apoptosis are observed at low micromolar concentrations.
Troubleshooting Workflow:
References
- 1. Activities of estrogen receptor alpha- and beta-selective ligands at diverse estrogen responsive gene sites mediating transactivation or transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tubintrain.eu [tubintrain.eu]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Paroxypropione via Fries Rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Paroxypropione (p-hydroxypropiophenone) using the Fries rearrangement of phenyl propionate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and how is it applied to this compound synthesis?
The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2][3] In the synthesis of this compound (p-hydroxypropiophenone), phenyl propionate is rearranged to form a mixture of ortho- and para-hydroxypropiophenone. The para-isomer, this compound, is typically the desired product.
Q2: What are the common catalysts used for this reaction?
Commonly used catalysts include Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), as well as Brønsted acids such as hydrofluoric acid (HF) and methanesulfonic acid (MSA).[4][5] More environmentally friendly solid acid catalysts and ionic liquids have also been explored.[5][6]
Q3: How can I favor the formation of the desired para-isomer (this compound)?
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Lower reaction temperatures generally favor the formation of the para-isomer (this compound).[1][3] The choice of solvent also plays a role, with more polar solvents tending to increase the proportion of the para-product.[1]
Q4: What is the role of the catalyst in the reaction mechanism?
The catalyst, typically a Lewis acid, coordinates to the carbonyl oxygen of the ester group. This coordination polarizes the ester bond, facilitating the generation of an acylium cation intermediate. This electrophilic intermediate then attacks the aromatic ring, leading to the formation of the hydroxy aryl ketone after work-up.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Incomplete Reaction: Reaction time may be too short or the temperature too low. 3. Ester Hydrolysis: Presence of water can lead to the hydrolysis of the starting material, phenyl propionate, back to phenol and propionic acid. 4. Substrate Decomposition: Harsh reaction conditions (e.g., excessively high temperatures) can lead to decomposition of the starting material or product. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. 3. Use anhydrous solvents and reagents. 4. Optimize the reaction temperature. For the AlCl₃ catalyzed reaction, lower temperatures are generally preferred for better selectivity and to minimize side reactions. |
| Low Para-selectivity (High proportion of ortho-isomer) | 1. High Reaction Temperature: Higher temperatures favor the formation of the ortho-isomer.[1][3] 2. Non-polar Solvent: The use of non-polar solvents can favor the formation of the ortho-isomer.[1] | 1. Conduct the reaction at a lower temperature. For instance, with AlCl₃, temperatures around 0-25°C are often used to maximize the para-product. 2. Consider using a more polar solvent like nitrobenzene or nitromethane, but be aware of their toxicity and potential for side reactions.[7] |
| Formation of Multiple Byproducts | 1. Intermolecular Acylation: The acylium ion can acylate another molecule of phenol (if present from hydrolysis) or the starting ester, leading to a variety of byproducts. 2. Di-acylation: Although less common due to the deactivating effect of the first acyl group, some di-acylated products may form under forcing conditions.[8] 3. Cleavage Products: Besides hydrolysis, the ester can undergo cleavage, leading to phenol. | 1. Ensure the starting phenyl propionate is pure and free of phenol. A slow addition of the catalyst can sometimes minimize intermolecular reactions. 2. Use stoichiometric amounts of the catalyst and avoid excessively high temperatures. 3. Optimize reaction conditions to favor the intramolecular rearrangement over cleavage. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Catalyst Quenching: Residual Lewis acid can form stable complexes with the product, making extraction difficult. 2. Poor Separation of Isomers: The ortho- and para-isomers can have similar polarities, making chromatographic separation challenging. | 1. During work-up, ensure the reaction mixture is poured into a sufficient amount of ice-cold dilute acid (e.g., HCl) to fully decompose the catalyst-product complex. 2. Purification can often be achieved by recrystallization from water or ethanol.[9] Column chromatography can also be employed, and different solvent systems should be screened to achieve optimal separation. |
| Unidentified Spots on TLC | 1. Starting Material: Unreacted phenyl propionate. 2. Ortho-isomer: 2-hydroxypropiophenone. 3. Phenol: From hydrolysis of the ester. 4. Other Byproducts: Di-acylated products or products from intermolecular reactions. | 1. Run co-spots with the starting material and authentic samples of the expected products if available. 2. The ortho-isomer is typically more polar than the para-isomer due to intramolecular hydrogen bonding. 3. Phenol is also a common impurity and can be identified by co-spotting. |
Data Summary
Table 1: Comparison of Catalysts and Conditions for Fries Rearrangement
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield of p-isomer (%) | Reference |
| AlCl₃ | Phenyl propionate | Nitrobenzene | 20 | 7-8 days | 80 | [10] |
| AlCl₃ | Phenyl propionate | Carbon disulfide (reflux), then neat | 130-150 | 2-3 | 45-50 | [10] |
| TiCl₄ | Phenyl propionate | Nitromethane | 20 | 7 days | 56 | [10] |
| Polyphosphoric acid | Phenyl propionate | Neat | 100 | - | 61 | [10] |
| BF₃ | Phenyl propionate | Neat | 50 | 3 | 46 | [10] |
| SnCl₄ | Phenyl propionate | Neat | 50 | 3 | 10 | [10] |
| Methanesulfonic acid | Phenyl propionate | Neat | 30-90 | 0.5-2 | 65-78.5 | [11] |
Experimental Protocols
Protocol 1: Methanesulfonic Acid (MSA) Catalyzed Fries Rearrangement
This protocol is adapted from a patented procedure which involves a two-step synthesis starting from phenol.[11]
Step 1: Synthesis of Phenyl Propionate
-
To a solution of phenol (10.0 g, 0.106 mol) in dichloromethane (30 ml), add sodium bicarbonate (1.78 g, 21.2 mmol).
-
Heat the mixture to reflux and add propionyl chloride (19.8 g, 0.212 mol) dropwise.
-
Continue refluxing for 6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into 100 ml of ice water.
-
Adjust the pH to 7 with a 5% NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer three times with 50 ml of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain phenyl propionate.
Step 2: Fries Rearrangement to p-Hydroxypropiophenone (this compound)
-
Add phenyl propionate (8.0 g, 0.052 mol) to methanesulfonic acid (14.0 ml, 0.212 mol).
-
Heat the mixture to 90°C and stir under a closed system for 0.5 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into 50 ml of ice water.
-
Extract the mixture three times with 50 ml of dichloromethane.
-
Wash the combined organic layers with a 5% NaHCO₃ solution to adjust the pH to 7.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield p-hydroxypropiophenone. The reported yield for this step is approximately 77.6%.[11]
Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Fries Rearrangement (Low Temperature)
This is a general procedure adapted from a low-temperature variant of the Fries rearrangement.[7][12]
-
Dissolve phenyl propionate in an anhydrous solvent such as nitromethane and cool the solution to -10°C with stirring.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (approximately 5 equivalents) in anhydrous nitromethane.
-
Add the aluminum chloride solution dropwise to the phenyl propionate solution over 15 minutes, maintaining the low temperature.
-
Allow the mixture to warm to room temperature and continue stirring for approximately 3 hours, or until TLC indicates completion.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the Fries rearrangement for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for Fries rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. 4'-Hydroxypropiophenone | 70-70-2 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 12. Separation of 3’-Hydroxypropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Addressing batch-to-batch variability of commercial Paroxypropione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial Paroxypropione. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen.[1][2] It has been used medically as an antigonadotropin.[1][2][3][4] In a research context, it is studied for its potential in the treatment of breast cancer, which is thought to be related to its activity as a microtubule-targeting agent that promotes the polymerization of tubulin.[1] It is also used as a precursor in the chemical synthesis of diethylstilbestrol and dienestrol.[1][2]
Q2: We are observing inconsistent results between experiments using different lots of this compound. What could be the cause?
Batch-to-batch pharmacokinetic variability can be a significant issue with pharmaceutical compounds, leading to inconsistent experimental outcomes.[5][6][7][8] This variability in commercial this compound can stem from several factors, including:
-
Purity differences: Even minor variations in purity can affect the compound's effective concentration.
-
Presence of impurities: Uncharacterized impurities or degradation products can have off-target effects or interfere with the primary activity of this compound.[9][10][11]
-
Polymorphism: Different crystalline forms of the compound can have different solubilities and dissolution rates.
-
Variations in physical properties: Differences in particle size and morphology can influence how the compound behaves in assays.[12]
Q3: How can we proactively assess a new batch of this compound before starting our experiments?
It is highly recommended to perform in-house quality control (QC) checks on each new lot of this compound. These checks can help identify potential variability early on and ensure the consistency of your starting material. Key recommended QC tests include:
-
Appearance and Solubility: A visual inspection and a simple solubility test can be quick indicators of potential issues.
-
Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the compound and detecting any impurities.
-
Identity Confirmation by Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound, verifying its identity.
-
Melting Point Determination: The melting point is a good indicator of purity. A broad melting range can suggest the presence of impurities.
Troubleshooting Guides
Issue 1: Inconsistent solubility or incomplete dissolution of this compound.
-
Question: We've noticed that a new batch of this compound is not dissolving as readily as previous batches in our standard solvent (DMSO). What should we do?
-
Answer: Inconsistent solubility can be a sign of batch-to-batch variability. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Solubility Issues
A step-by-step guide to troubleshooting solubility issues. Detailed Steps:
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO) is of high quality, anhydrous, and not from an old stock that may have absorbed water.
-
Re-evaluate Solubility Parameters: this compound is soluble in DMSO at 100 mg/mL (665.91 mM).[13][14] For difficult-to-dissolve batches, gentle warming of the solution to 37°C or sonication may aid dissolution.[13][14]
-
Perform a Comparative Solubility Test: Prepare solutions of both the old and new batches side-by-side under identical conditions to confirm the observed difference.
-
Analyze for Impurities: If the solubility issue persists, consider analyzing the batch for insoluble impurities using techniques like HPLC.
-
Contact the Supplier: If you confirm that the new batch has significantly different solubility, contact the supplier and provide them with your comparative data.
-
Issue 2: Reduced or variable potency in our cell-based assays.
-
Question: Our latest experiments with a new lot of this compound are showing a decreased biological effect compared to our historical data. How can we troubleshoot this?
-
Answer: A drop in potency is a critical issue that can be caused by lower purity or the presence of antagonistic impurities.
Troubleshooting Workflow for Potency Issues
A logical approach to troubleshooting reduced potency. Detailed Steps:
-
Confirm Assay Integrity: Ensure that your assay is performing as expected by checking your positive and negative controls.
-
Perform a Dose-Response Curve Comparison: Run a full dose-response curve for both the old and new batches of this compound in the same experiment. This will provide quantitative data on the potency difference.
-
Assess Purity and Identity: Use HPLC to check the purity of the new batch and look for any new or larger impurity peaks compared to a previous, well-performing batch. Confirm the identity and molecular weight with LC-MS.
-
Quantify the Active Compound: If possible, use a quantitative technique like quantitative NMR (qNMR) or HPLC with a certified reference standard to determine the exact concentration of this compound in the new batch.
-
Contact the Supplier: Provide the supplier with your comparative dose-response data and analytical results.
-
Data Presentation
Table 1: Typical Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1][15] |
| Molecular Weight | 150.17 g/mol | [1][16][17] |
| Appearance | Light cream-colored crystalline powder | [18] |
| Melting Point | 148°C to 152°C | [18] |
| Solubility in Water | Very slightly soluble | [18] |
| Solubility in DMSO | 100 mg/mL (665.91 mM) | [13][14] |
| Storage | Recommended to be stored in a cool, dark place (<15°C) | [18] |
Table 2: Example of Batch Comparison Data
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Appearance | Off-white powder | Yellowish powder | Consistent color and form |
| Solubility in DMSO | Complete at 50 mg/mL | Incomplete at 50 mg/mL | Complete dissolution |
| Purity (HPLC) | 99.7% | 98.1% | ≥ 99.5% |
| Largest Impurity | 0.15% | 0.8% | ≤ 0.2% |
| Potency (IC₅₀) | 1.2 µM | 2.5 µM | Within ± 20% of reference |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and identify any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Compare the impurity profile to that of a previously characterized, high-quality batch.
-
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample prepared as in Protocol 1.
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation: Use the same or a similar HPLC method as described in Protocol 1 to separate the main component.
-
MS Detection:
-
Analyze the eluent from the HPLC using an ESI-MS.
-
Acquire data in both positive and negative ion modes.
-
Scan a mass range appropriate for this compound (e.g., m/z 50-500).
-
-
Data Analysis:
-
Look for the expected molecular ions. For this compound (MW = 150.17), you would expect to see:
-
Positive Mode: [M+H]⁺ at m/z 151.18
-
Negative Mode: [M-H]⁻ at m/z 149.16
-
-
The presence of these ions confirms the identity of the main peak as this compound.
-
Signaling Pathway and Workflow Diagrams
This compound's Proposed Mechanism of Action
Logical Workflow for Investigating Batch-to-Batch Variability
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxypropiophenone CAS 70-70-2 4'-Hydroxypropiophenone, P-Hydroxypropiophenone, this compound Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. glpbio.com [glpbio.com]
- 4. 1-(4-Hydroxyphenyl)propan-1-one | CAS#:70-70-2 | Chemsrc [chemsrc.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. oaji.net [oaji.net]
- 11. uspnf.com [uspnf.com]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. glpbio.com [glpbio.com]
- 15. This compound [webbook.nist.gov]
- 16. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]
Technical Support Center: Optimizing HPLC Methods for Paroxypropione Analysis
Welcome to the technical support center for the analysis of Paroxypropione using High-Performance Liquid Chromatography (HPLC). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?
A1: this compound, also known as 4'-Hydroxypropiophenone, is an aromatic ketone. Its key properties for HPLC method development include:
-
Molecular Formula: C₉H₁₀O₂[1]
-
Solubility: It is very slightly soluble in water but soluble in organic solvents like methanol, ethanol, acetone, and DMSO.[2][3][4]
-
Structure: It possesses a phenyl ring with a hydroxyl group and a ketone group, which makes it suitable for UV detection.
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[5] A typical starting point would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (or a suitable buffer like phosphate buffer, pH 3). A starting point could be a 50:50 (v/v) mixture.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection, likely between 220 nm and 280 nm. A UV scan of this compound in the mobile phase is recommended to determine the optimal wavelength (λmax).
-
Column Temperature: 30 °C to maintain consistent retention times.[6]
-
Injection Volume: 10-20 µL.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: Proper sample preparation is critical for accurate and reproducible results.[7]
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[7] To avoid peak distortion, it is best to dissolve the sample in the initial mobile phase composition if possible.[8][9]
-
Concentration: A typical starting concentration is around 0.1 - 1 mg/mL.[9]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column or tubing.[7]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the HPLC analysis of this compound.
Peak Shape Issues
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing, where the latter half of the peak is drawn out, is a common issue.
-
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
| Possible Cause | Solution |
| Incorrect Mobile Phase pH | The phenolic hydroxyl group on this compound can interact with free silanols on the column packing if it is partially ionized. Lowering the mobile phase pH (e.g., to pH 3-4) will suppress this ionization. |
| Column Overload | Injecting too much sample can lead to tailing.[8] Reduce the sample concentration or injection volume.[9] |
| Secondary Interactions | Residual silanols on the silica backbone can interact with the analyte. Use a high-purity, end-capped column or add a modifier like triethylamine (TEA) to the mobile phase to mask these sites. |
| Column Void or Contamination | A void at the head of the column or contamination can distort peak shape. Try back-flushing the column or, if the problem persists, replace it. Using a guard column can help extend the life of the analytical column.[10] |
Q5: My this compound peak is fronting. What should I do?
A5: Peak fronting is often caused by low temperature, sample overload, or incompatibility between the sample solvent and the mobile phase.[8]
| Possible Cause | Solution |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the mobile phase. This causes the analyte band to spread before it reaches the column. Dissolve the sample in the mobile phase itself or a weaker solvent.[8] |
| Column Overload | While often causing tailing, severe overload can also lead to fronting. Dilute the sample.[8][9] |
| Low Column Temperature | Poor mass transfer can occur at low temperatures. Use a column oven set to at least 30-35°C to improve peak shape. |
Q6: I am observing split peaks for this compound. Why is this happening?
A6: Split peaks can be caused by a partially blocked frit, column contamination, or co-elution with an impurity.
| Possible Cause | Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit, causing the sample path to split. Filter all samples and mobile phases. Try back-flushing the column at a low flow rate. |
| Sample Solvent Effect | Injecting a sample in a strong, non-miscible solvent can cause peak splitting. Ensure the sample solvent is compatible with the mobile phase.[8] |
| Contamination on Column Head | Strongly retained compounds from previous injections can build up. Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). |
Retention Time Variability
Q7: The retention time for this compound is drifting or inconsistent. What are the causes?
A7: Retention time variability can compromise the reliability of your analysis. The most common causes are related to the mobile phase, temperature, or pump performance.[11]
-
Workflow for Diagnosing Retention Time Drift
Caption: Diagnostic workflow for retention time variability.
| Possible Cause | Solution |
| Mobile Phase Composition Change | Evaporation of the more volatile solvent (e.g., acetonitrile) from a pre-mixed mobile phase can change its composition over time, leading to longer retention times.[5] Prepare fresh mobile phase daily, keep reservoirs covered, and use online mixing if available.[8][11] A 1% error in organic solvent can alter retention time by 5-15%.[10] |
| Temperature Fluctuations | Changes in ambient lab temperature can affect retention times.[11] Use a thermostatically controlled column oven to maintain a consistent temperature. A 1°C change can alter retention time by 1-2%. |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the mobile phase before analysis.[11] Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. |
| Pump Issues (Leaks, Air Bubbles) | Leaks in the system or air bubbles in the pump head will cause an inconsistent flow rate, leading to variable retention times.[11][12] Check system pressure for stability, inspect fittings for leaks, and degas the mobile phase thoroughly.[11] |
| Mobile Phase pH Drift | For buffered mobile phases, the pH can change over time. Prepare fresh buffers daily and always verify the pH. |
Experimental Protocols & Data
Protocol: RP-HPLC Method Development and Validation for this compound
This protocol outlines the steps for developing and validating a reliable RP-HPLC method for the quantification of this compound.
-
System Preparation and Setup:
-
HPLC System: Agilent 1120 or equivalent with UV-VWD detector, autosampler, and column oven.[13]
-
Column: C18 (e.g., Agilent, 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Orthophosphoric acid in water) and Mobile Phase B (Acetonitrile). Filter and degas both.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Method Optimization:
-
Wavelength Selection: Inject a standard solution of this compound and perform a UV scan to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Composition: Start with an isocratic elution (e.g., 50:50 ACN:Water). Adjust the ratio to achieve a retention time between 3 and 10 minutes with good peak shape. If impurities are present, a gradient elution may be necessary.
-
Flow Rate and Temperature: Optimize the flow rate (typically 0.8-1.2 mL/min) and column temperature (e.g., 30°C) to improve peak resolution and symmetry.
-
-
Method Validation (as per ICH Guidelines): [6][13]
-
Specificity: Inject a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 5-100 µg/mL).[13] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be >0.999.
-
Precision (Repeatability and Intermediate Precision): Analyze replicate injections of a single concentration on the same day (repeatability) and on different days with different analysts (intermediate precision). The Relative Standard Deviation (%RSD) should typically be <2%.
-
Accuracy: Perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Sample Quantitative Data (Hypothetical)
The following tables present example data from a method validation study for this compound.
Table 1: Linearity Study Results
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 20 | 251.2 |
| 40 | 502.5 |
| 60 | 753.1 |
| 80 | 1005.0 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery) Study
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
Table 3: Precision Study (%RSD)
| Parameter | %RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.85% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.25% | ≤ 2.0% |
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]
- 3. Page loading... [guidechem.com]
- 4. glpbio.com [glpbio.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jsirjournal.com [jsirjournal.com]
Technical Support Center: Mitigating Potential Cytotoxicity of Paroxypropione in Primary Cell Cultures
Disclaimer: The following information is provided as a general technical support guide for researchers working with Paroxypropione in primary cell cultures. As of the current date, specific public data on the cytotoxicity of this compound in primary cell cultures, including IC50 values and detailed mechanisms of action, is limited. Therefore, the troubleshooting guides, FAQs, and protocols provided are based on established principles of cell culture and toxicology for addressing potential cytotoxicity of a novel compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound. What are the first troubleshooting steps?
A1: When encountering unexpected cytotoxicity, it is crucial to systematically assess your experimental setup. Here are the initial steps to take:
-
Verify Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution to ensure the final concentration in the culture medium is accurate.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific primary cell type. It is recommended to run a solvent control.
-
Confirm Cell Health Pre-Treatment: Before adding this compound, confirm that your primary cells are healthy, viable, and in the logarithmic growth phase. High confluence or poor initial health can increase sensitivity to cytotoxic effects.
-
Optimize Exposure Time: Reduce the incubation time with this compound. A time-course experiment can help determine the earliest time point at which the desired biological effect is observed without significant cell death.
Q2: What are the common mechanisms of drug-induced cytotoxicity in primary cells?
A2: Drug-induced cell death in primary cultures can occur through several mechanisms:
-
Apoptosis: A programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Necrosis: A form of uncontrolled cell death resulting from acute cellular injury, leading to cell swelling and lysis.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.
-
Cell Cycle Arrest: Inhibition of cell cycle progression, which can lead to cell death if the arrest is prolonged or irreversible.
Q3: How can we determine if this compound is inducing apoptosis or necrosis in our primary cells?
A3: Several assays can differentiate between apoptosis and necrosis. A common method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis:
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V negative / PI positive: Necrotic cells
Q4: Could oxidative stress be a factor in this compound-induced cytotoxicity, and how can we test for it?
A4: Yes, oxidative stress is a common mechanism of drug-induced toxicity. To investigate this, you can:
-
Measure Reactive Oxygen Species (ROS): Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Co-treatment with Antioxidants: Co-incubate your primary cells with this compound and an antioxidant, such as N-acetylcysteine (NAC). A rescue of cell viability in the presence of the antioxidant suggests the involvement of oxidative stress.[1]
Q5: How does serum concentration in the culture medium affect this compound's cytotoxicity?
A5: Serum components can bind to compounds, affecting their bioavailability and, consequently, their cytotoxic effects.
-
Higher Serum Concentration: May decrease the effective concentration of this compound, potentially reducing cytotoxicity.
-
Lower or Serum-Free Conditions: May increase the apparent cytotoxicity of this compound. It is important to maintain consistent serum concentrations across experiments or validate your findings in serum-free conditions if relevant to your research goals.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| Massive cell detachment and death at all tested concentrations. | 1. Incorrect compound concentration (too high).2. High solvent toxicity.3. Poor initial cell health. | 1. Perform a wider dose-response curve starting from much lower concentrations.2. Run a solvent toxicity control at the highest concentration used.3. Assess cell viability before starting the experiment. |
| Variability in cytotoxicity between replicate wells. | 1. Uneven cell seeding.2. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before seeding and use appropriate seeding techniques.2. Calibrate pipettes and use proper pipetting techniques. |
| Cytotoxicity observed in control (vehicle-treated) wells. | 1. Solvent toxicity.2. Contamination (bacterial, fungal, or mycoplasma).3. Poor quality of culture medium or supplements. | 1. Lower the solvent concentration.2. Check for signs of contamination and test for mycoplasma.3. Use fresh, high-quality reagents. |
Guide 2: Mitigating Observed Cytotoxicity
| Mitigation Strategy | Description | Considerations |
| Dose and Time Optimization | Systematically lower the concentration of this compound and reduce the exposure time. | This is the most direct approach. The goal is to find a therapeutic window where the desired effect is achieved with minimal toxicity. |
| Co-treatment with Antioxidants | If oxidative stress is suspected, co-incubate with antioxidants like N-acetylcysteine (NAC) or Vitamin E.[1] | This can help elucidate the mechanism of toxicity and may be a viable strategy to improve cell viability in your experiments. |
| Use of Caspase Inhibitors | If apoptosis is confirmed, a pan-caspase inhibitor (e.g., Z-VAD-FMK) can be used to block the apoptotic pathway. | This is a tool to confirm the mechanism of cell death and may not be suitable for all experimental goals. |
| Serum Concentration Adjustment | Experiment with increasing the serum percentage in your culture medium. | Be aware that this can alter the effective concentration of the compound and may not be representative of in vivo conditions. |
| Adaptation to Serum-Free Media | Gradually adapt cells to a serum-free formulation if the experimental design requires it. | This can be a lengthy process and may alter cellular responses. |
Quantitative Data Summary
| Primary Cell Type | Assay | Exposure Time (hours) | Hypothetical IC50 (µM) |
| Primary Human Hepatocytes | MTT | 24 | 75 |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | 48 | 50 |
| Primary Rat Cortical Neurons | AlamarBlue | 72 | 25 |
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for this compound).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
-
Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
Validation & Comparative
Scant In Vivo Evidence for Paroxypropione's Anti-Cancer Efficacy: A Comparative Analysis
While in vitro studies suggest Paroxypropione (also known as p-hydroxypropiophenone) may possess anti-cancer properties, a comprehensive review of available scientific literature reveals a significant lack of in vivo validation of these effects. This guide provides a comparative analysis of this compound's known in vitro activity against established anti-cancer agents with similar proposed mechanisms of action, highlighting the critical need for further preclinical and clinical research to substantiate its therapeutic potential.
This compound: In Vitro Anticancer Potential
This compound, a synthetic nonsteroidal estrogen, has demonstrated cytotoxic and apoptotic effects in preliminary laboratory studies. An in vitro study on the MCF-7 human breast cancer cell line indicated that this compound induces cell death in a dose- and time-dependent manner. The effective dose for inducing these effects was reported to be 100μM/ml over a 24-hour period. The mechanism of action is suggested to involve the induction of reactive oxygen species (ROS) and subsequent DNA damage.
Comparative Analysis with Established Anti-Cancer Agents
Given the limited data on this compound, this guide will compare its theoretical mechanisms of action—as a synthetic estrogen and a potential microtubule-targeting agent—with well-characterized drugs that have extensive in vivo data.
Comparison with Other Synthetic Estrogens in Breast Cancer
This compound's classification as a synthetic estrogen places it in a category of compounds with complex and sometimes paradoxical effects on breast cancer. The activity of estrogens is highly dependent on the hormonal status of the tumor.
| Compound | Mechanism of Action | In Vivo Model | Key In Vivo Findings |
| This compound | Synthetic estrogen; proposed induction of ROS and DNA damage (in vitro) | No available data | No available data |
| Diethylstilbestrol (DES) | Potent synthetic estrogen receptor agonist | Various animal models | Can promote mammary tumorigenesis with prenatal exposure. In some contexts, high doses have been used to treat breast cancer.[1] |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Rat mammary carcinoma models | Effective in preventing and treating estrogen receptor-positive (ER+) breast cancer.[2] |
Experimental Protocol: Diethylstilbestrol (DES) in Rodent Models
A common experimental design to assess the in vivo effects of synthetic estrogens on breast cancer involves the following steps:
-
Animal Model: Female Sprague-Dawley rats are often used.
-
Carcinogen Induction: Mammary tumors are induced by a single oral gavage of a chemical carcinogen like 7,12-dimethylbenz(a)anthracene (DMBA).
-
Treatment: Following tumor development, animals are treated with the synthetic estrogen (e.g., DES) via subcutaneous injection or in the diet.
-
Monitoring: Tumor size is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and subjected to histopathological analysis.
-
Endpoints: Key endpoints include tumor incidence, multiplicity, latency, and volume.
Signaling Pathway: Estrogen Receptor Signaling
References
Paroxypropione vs. Other Tubulin-Binding Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Paroxypropione and other prominent tubulin-binding agents used in cancer research and therapy. While this compound has been investigated for its potential in breast cancer treatment, with a presumed mechanism involving microtubule stabilization, publicly available, direct experimental data on its tubulin-binding affinity and specific cytotoxic effects are limited. This guide, therefore, presents a framework for comparison, detailing the established mechanisms and data for well-characterized tubulin-binding agents and outlining the necessary experimental protocols to definitively characterize this compound's activity.
Introduction to Tubulin-Binding Agents
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their primary component, tubulin, is a critical target for anticancer drug development. Tubulin-binding agents interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.
Classification of Tubulin-Binding Agents
Tubulin-binding agents are categorized based on their effect on microtubule polymerization and their binding site on the tubulin dimer. The three primary binding domains are the colchicine, vinca, and taxane sites.
Comparative Data of Tubulin-Binding Agents
The following tables summarize the general characteristics and provide a template for the types of quantitative data necessary for a comprehensive comparison. Due to the lack of specific data for this compound, its entries are marked as "To Be Determined (TBD)".
Table 1: Mechanism of Action and Binding Sites
| Agent Class | Representative Agent(s) | Primary Mechanism of Action | Binding Site on Tubulin |
| This compound | This compound | TBD (Presumed Microtubule Stabilization) | TBD |
| Taxanes | Paclitaxel, Docetaxel | Microtubule Stabilization | β-tubulin (Taxane site) |
| Vinca Alkaloids | Vinblastine, Vincristine | Microtubule Destabilization (Inhibition of Polymerization) | β-tubulin (Vinca domain) |
| Colchicine Site Binders | Colchicine, Combretastatin | Microtubule Destabilization (Inhibition of Polymerization) | Interface of α- and β-tubulin |
Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values in µM)
| Agent | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) |
| This compound | TBD | TBD | TBD | TBD |
| Paclitaxel | 0.002 - 0.01 | 0.003 - 0.015 | 0.001 - 0.005 | 0.004 - 0.02 |
| Vinblastine | 0.001 - 0.005 | 0.001 - 0.004 | 0.002 - 0.008 | 0.0005 - 0.002 |
| Colchicine | 0.005 - 0.02 | 0.007 - 0.03 | 0.004 - 0.015 | 0.003 - 0.01 |
Note: The IC50 values presented for established agents are representative ranges from various studies and can vary based on experimental conditions.
Experimental Protocols
To fully characterize this compound and directly compare it to other tubulin-binding agents, the following key experiments are essential.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compound (this compound) at various concentrations.
-
Procedure:
-
Reconstitute purified tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin solution into a pre-warmed 96-well plate.
-
Add the test compound or vehicle control to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect. A decrease suggests a destabilizing effect.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
Methodology:
-
Principle: Assays like the MTT or CCK-8 assay measure the metabolic activity of viable cells. A reduction in metabolic activity is proportional to the number of viable cells.
-
Reagents: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, test compound, and a viability assay reagent (e.g., MTT, CCK-8).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Immunofluorescence Microscopy of Microtubule Network
This technique visualizes the effects of the compound on the cellular microtubule network.
Methodology:
-
Principle: Cells are fixed and permeabilized, and microtubules are labeled with a specific primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Reagents: Cells grown on coverslips, test compound, fixation solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), primary anti-tubulin antibody, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).
-
Procedure:
-
Treat cells with the test compound at a concentration around its IC50 value.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescent secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
-
Data Analysis: Compare the microtubule morphology in treated cells to control cells. Stabilizing agents typically induce the formation of dense microtubule bundles, while destabilizing agents lead to a diffuse tubulin stain and loss of the microtubule network.
Signaling Pathways and Mechanism of Action
Tubulin-binding agents disrupt the normal dynamics of microtubules, which is crucial for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Ultimately, this arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion
This compound is presumed to act as a microtubule-stabilizing agent, placing it in the same functional class as the taxanes. However, a comprehensive understanding of its potency, binding characteristics, and comparative efficacy requires direct experimental evidence. The protocols outlined in this guide provide a clear roadmap for researchers to thoroughly investigate the tubulin-targeting properties of this compound and other novel compounds. Such studies are crucial for the continued development of effective and targeted cancer chemotherapeutics.
A Comparative Guide to the Estrogenic Activity of Paroxypropione and its Potential Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic activity of Paroxypropione (p-hydroxypropiophenone) and explores the potential estrogenic effects of its structural analogs. While direct comparative studies on a homologous series of this compound analogs are not extensively available in current literature, this document synthesizes established principles of structure-activity relationships for estrogenic compounds to predict the impact of chemical modifications to the this compound scaffold. Detailed experimental protocols for key assays are provided to guide future research in this area.
Introduction to this compound
This compound, also known as p-hydroxypropiophenone, is a synthetic, non-steroidal compound with known estrogenic properties. Structurally, it is closely related to other phenolic compounds, such as p-hydroxybenzoic acid and certain parabens, and shares some resemblance to the potent synthetic estrogen, diethylstilbestrol[1]. However, this compound itself exhibits relatively low affinity for the estrogen receptor[1]. This necessitates administration at high dosages to elicit significant estrogenic effects[1]. Its primary structural features contributing to its estrogenic potential are the phenolic hydroxyl group and the overall molecular structure that allows it to interact with the estrogen receptor.
Structure-Activity Relationships (SAR) for Estrogenic Activity
The estrogenic activity of phenolic compounds is intrinsically linked to their chemical structure. Key structural features that govern the interaction with the estrogen receptor (ER) and subsequent biological response have been identified through numerous studies on various classes of estrogenic molecules[2][3]. Understanding these relationships is crucial for predicting the estrogenic potential of this compound analogs.
Key Structural Requirements for Estrogenicity:
-
Phenolic Hydroxyl Group: A hydroxyl group on the aromatic ring, analogous to the 3-hydroxyl group of estradiol, is a critical feature for binding to the estrogen receptor. This group can act as both a hydrogen bond donor and acceptor, facilitating a strong interaction with the receptor's ligand-binding pocket[2]. For this compound, this is the hydroxyl group at the para position.
-
Hydrophobic Core: A rigid and hydrophobic molecular scaffold is necessary to fit within the hydrophobic ligand-binding domain of the estrogen receptor[2].
-
Substituent Effects: The nature, position, and size of substituents on the aromatic ring and any side chains can significantly modulate estrogenic activity. For instance, in alkylphenols, the potency of estrogenic activity is influenced by the position (para > meta > ortho) and branching of the alkyl group[4].
Based on these principles, modifications to the this compound structure can be hypothesized to alter its estrogenic activity. For example, substitutions on the phenyl ring or alterations to the length and branching of the propiophenone side chain would likely impact receptor binding affinity and subsequent agonist or antagonist activity.
Comparative Estrogenic Activity Data
Table 1: Comparative Estrogenic Activity of Bisphenol A (BPA) and its Analogs
| Compound | Structure | In Vitro Estrogenic Activity (MCF-7 cells) | In Vivo Estrogenic Activity (Uterotrophic Assay in mice) | Reference |
| Bisphenol A (BPA) | 4,4'-(propane-2,2-diyl)diphenol | Active at higher concentrations | 147% increase in uterine weight at 20 mg/kg | [5] |
| Tetrachlorobisphenol A (TCBPA) | 4,4'-(propane-2,2-diyl)bis(2,6-dichlorophenol) | Highest activity among tested analogs | 118% increase in uterine weight | [5] |
| Tetrabromobisphenol A (TBBPA) | 4,4'-(propane-2,2-diyl)bis(2,6-dibromophenol) | Active | 124% increase in uterine weight | [5] |
| Bisphenol B (BPB) | 4,4'-(butane-2,2-diyl)diphenol | High activity | Not reported | [5] |
| 2,2-Diphenylpropane (DPP) | Propane-1,1-diyldibenzene | Inactive | Not reported | [5] |
This table is provided as an illustrative example of comparative estrogenicity data. The compounds listed are not direct analogs of this compound.
Experimental Protocols for Assessing Estrogenic Activity
To facilitate further research into the estrogenic activity of this compound and its analogs, this section details the methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
-
Protocol:
-
Prepare a source of estrogen receptors, commonly from the uterine cytosol of ovariectomized rats[6].
-
Incubate a fixed concentration of [³H]-estradiol with the ER preparation in the presence of increasing concentrations of the test compound.
-
After incubation, separate the receptor-bound and unbound radioligand using a method such as dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).
-
Determine the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to that of a reference estrogen (e.g., estradiol).
-
2. Yeast-Based Estrogen Screening (YES) Assay
This is a reporter gene assay that utilizes genetically modified yeast cells expressing the human estrogen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen-responsive element (ERE).
-
Protocol:
-
Culture the recombinant yeast cells in a suitable medium.
-
Expose the yeast cells to a range of concentrations of the test compound.
-
After an incubation period, measure the expression of the reporter gene product. For a lacZ reporter, this can be done by adding a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside) and measuring the colorimetric change spectrophotometrically.
-
Construct a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
-
Compare the potency of the test compound to that of a standard estrogen.
-
In Vivo Assay
1. Uterotrophic Assay
The uterotrophic assay is a well-established in vivo method for assessing the estrogenic or anti-estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents[7].
-
Protocol:
-
Use immature female rats (e.g., 22-days-old)[7].
-
Administer the test compound daily for three consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection). Include a vehicle control group and a positive control group (e.g., treated with ethinylestradiol).
-
On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Record the wet weight of the uterus.
-
Calculate the relative uterine weight (uterine weight / body weight).
-
A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved in assessing estrogenicity, the following diagrams are provided.
References
- 1. 4-Hydroxypropiophenone CAS 70-70-2 4'-Hydroxypropiophenone, P-Hydroxypropiophenone, this compound Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with Paroxypropione: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides an objective comparison of Paroxypropione's performance with alternative compounds, supported by experimental data where available. Detailed methodologies for key experiments are outlined to facilitate the replication of findings.
I. Overview of this compound
This compound, also known as 4'-hydroxypropiophenone, is a synthetic, non-steroidal estrogen. It has been investigated for its potential as an antigonadotropin and in the treatment of breast cancer. Its mechanism of action is believed to involve its activity as a microtubule-targeting agent, promoting the polymerization of tubulin. This compound also exhibits a low affinity for the estrogen receptor. It is a chemical precursor to the synthetic estrogens diethylstilbestrol (DES) and dienestrol.
II. Comparative Analysis of Microtubule-Targeting Activity
Table 1: Inhibition of Tubulin Polymerization by Selected Compounds
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound |
| Colchicine | 2.26 | - |
| Compound 48c | 1.52 | Colchicine |
| Compound 7a | 1.6 | Combretastatin A-4 (CA-4) |
| Compound 25a | 2.1 | Colchicine |
| Sulfanilamide-1,2,3-triazole hybrid 16a | 2.4 | - |
| cis-stilbene-1,2,3-triazole congener 9j | 4.51 | - |
Note: Lower IC50 values indicate greater potency in inhibiting tubulin polymerization.
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a common method for assessing the effect of a compound on tubulin polymerization in vitro.
Materials:
-
Lyophilized tubulin (e.g., from porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
Test compound (this compound or alternative) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to the desired concentration.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, mix the tubulin solution with the test compound dilutions or vehicle control.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the initial rate of polymerization for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the initial rate of tubulin polymerization by 50% compared to the vehicle control.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
III. Comparative Analysis of Estrogen Receptor Binding Affinity
This compound is known to have a low affinity for the estrogen receptor. The following table presents the binding affinities of various compounds to the estrogen receptor alpha (ERα), providing a comparative context.
Table 2: Estrogen Receptor α (ERα) Binding Affinity of Selected Compounds
| Compound | Ki (nM) |
| Estradiol | 0.41 |
| Fulvestrant | 0.94 |
| Lasofoxifene | 1.5 |
| Genistein | 133 (IC50) |
Note: Lower Ki or IC50 values indicate higher binding affinity.
Experimental Protocol: Estrogen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the estrogen receptor.
Materials:
-
Purified estrogen receptor (e.g., human ERα)
-
Radiolabeled estradiol (e.g., [3H]17β-estradiol)
-
Test compound (this compound or alternative)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a suitable reaction vessel, incubate the purified estrogen receptor with a fixed concentration of radiolabeled estradiol and varying concentrations of the test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the receptor-bound radiolabeled estradiol from the unbound fraction (e.g., by filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound radiolabeled estradiol against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled estradiol.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Workflow for Estrogen Receptor Binding Assay
A Comparative Analysis of Microtubule-Targeting Agents and Anthracyclines in Breast Cancer Models
A detailed guide for researchers and drug development professionals on the cross-validation of efficacy for distinct classes of anti-cancer compounds.
Introduction
In the landscape of oncology research, the rigorous evaluation of therapeutic compounds across various cancer models is paramount for the development of effective treatments. This guide provides a comparative overview of two distinct classes of anti-cancer agents: microtubule-targeting agents, the class to which Paroxypropione belongs, and anthracyclines, exemplified by Doxorubicin. While direct comparative efficacy data for this compound against other chemotherapeutics in multiple cancer models is not extensively available in publicly accessible literature, this guide will utilize data from well-researched compounds within its class, such as Paclitaxel, to offer a valuable cross-validation framework.
This compound has been noted for its activity in breast cancer, which is believed to be linked to its role as a microtubule-targeting agent (MTA) that promotes the polymerization of tubulin into microtubules.[1] This mechanism contrasts with that of anthracyclines like Doxorubicin, which primarily act as topoisomerase inhibitors and intercalating agents, leading to DNA damage and apoptosis. This guide will delve into the efficacy of these drug classes in common breast cancer cell lines, detail the experimental protocols for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
Comparative Efficacy in Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Paclitaxel (as a representative microtubule-targeting agent) and Doxorubicin in various breast cancer cell lines. These values are indicative of the drug concentration required to inhibit the growth of 50% of the cancer cells and are a key metric in assessing cytotoxic efficacy.
| Cell Line | Drug Class | Compound | IC50 (µM) | Citation |
| MCF-7 | Microtubule-Targeting Agent | Paclitaxel | 0.003 - 0.01 | [2] |
| Anthracycline | Doxorubicin | 0.05 - 0.5 | [3] | |
| MDA-MB-231 | Microtubule-Targeting Agent | Paclitaxel | 0.002 - 0.008 | [2] |
| Anthracycline | Doxorubicin | 0.04 - 0.2 | [3] | |
| T-47D | Microtubule-Targeting Agent | Paclitaxel | Not widely reported | |
| Anthracycline | Doxorubicin | Not widely reported |
Experimental Protocols
The assessment of anti-cancer drug efficacy relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Paclitaxel, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by microtubule-targeting agents and anthracyclines, as well as a typical experimental workflow for cytotoxicity assessment.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paroxypropione with Known Antigonadotropins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Paroxypropione with other well-established antigonadotropic agents. The information presented herein is intended to facilitate research and development efforts in the field of endocrine-related therapies. We will delve into the mechanisms of action, comparative efficacy, and experimental evaluation of these compounds.
Introduction to Antigonadotropins
Antigonadotropins are a class of drugs that suppress the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[1] This suppression leads to a decrease in the production of sex hormones, such as estrogens and androgens, by the gonads.[1] Consequently, these agents are utilized in the treatment of a variety of hormone-dependent conditions, including endometriosis, uterine fibroids, precocious puberty, and certain types of cancer.[1]
This guide focuses on this compound, a synthetic nonsteroidal estrogen, and compares its antigonadotropic properties with those of other major classes of antigonadotropins:
-
Danazol: A synthetic steroid with weak androgenic activity.[2][3]
-
Gestrinone: A synthetic steroid with progestogenic and anti-progestogenic properties.[4][5]
-
Gonadotropin-Releasing Hormone (GnRH) Agonists: Analogs of GnRH that initially stimulate but subsequently suppress gonadotropin release through receptor desensitization.[6][7]
-
Gonadotropin-Releasing Hormone (GnRH) Antagonists: Agents that competitively block GnRH receptors, leading to a rapid suppression of gonadotropin secretion.[8]
Mechanisms of Action and Signaling Pathways
The antigonadotropic effects of these compounds are mediated through distinct molecular mechanisms and signaling pathways.
This compound
This compound is a synthetic nonsteroidal estrogen.[9] Its primary mechanism of antigonadotropic action is believed to be mediated through its estrogenic activity, which exerts negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By binding to estrogen receptors in the hypothalamus and pituitary gland, this compound inhibits the release of GnRH, LH, and FSH.[1] However, it possesses a relatively low affinity for the estrogen receptor and requires high dosages to achieve significant antigonadotropic effects.[9] It has been reported to have less than 0.5% of the antigonadotropic potency of estrone.[9]
References
- 1. Signaling pathways regulating pituitary lactotrope homeostasis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. GnRH agonist acts as ovarian protection in chemotherapy induced gonadotoxicity: an experiment using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Chemical Reproductive Aging Model in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Paroxypropione's Mechanism: A Gap Between In Vitro Postulates and In Vivo Proof
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. Paroxypropione, a synthetic non-steroidal estrogen, has a history of clinical use as an antigonadotropin. However, a deep dive into the scientific literature reveals a notable disparity between its presumed mechanisms based on in vitro characteristics and the definitive in vivo evidence required for a complete pharmacological profile. This guide provides a comparative overview of the postulated mechanisms of this compound, outlines the necessary experimental data for their confirmation, and contrasts it with an alternative compound.
While this compound has been described as a weak estrogen and an antigonadotropic agent, and even suggested to possess microtubule-targeting properties, concrete in vivo studies that quantitatively corroborate these in vitro findings are conspicuously absent from the public scientific record. This lack of data presents a significant hurdle in fully understanding its therapeutic actions and potential side effects.
Postulated Mechanism 1: Estrogenic and Antigonadotropic Activity
This compound is structurally similar to other estrogens, suggesting it may exert its effects through the estrogen receptor (ER). However, it is reported to have a low affinity for the ER. This low affinity necessitates high doses to achieve a physiological effect, which is consistent with its historical clinical use. The antigonadotropic effect, a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, is believed to be a downstream consequence of its interaction with the estrogenic signaling pathway.
In Vitro Evidence (Hypothesized)
An essential in vitro experiment to characterize this compound's estrogenicity is the Estrogen Receptor Binding Assay . This assay would determine the binding affinity of this compound for ERα and ERβ, providing quantitative values such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Estrogen Receptor Binding Assay
A competitive radioligand binding assay is a standard method. In this assay, a constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol or recombinant human ER). Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled estradiol for binding to the receptor. The amount of bound radioactivity is then measured, and the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. The Ki can then be determined using the Cheng-Prusoff equation.
In Vivo Confirmation (Lacking)
The primary in vivo method to confirm estrogenic activity is the Uterotrophic Assay . This assay measures the increase in uterine weight in immature or ovariectomized female rodents following administration of an estrogenic compound. A positive result for this compound in this assay would provide in vivo confirmation of its estrogenic effects.
To confirm its antigonadotropic activity, in vivo studies in animal models (e.g., castrated rats) would be necessary to measure the levels of LH and FSH in the blood after administration of this compound. A significant decrease in these gonadotropin levels would confirm this mechanism.
Data Comparison (Illustrative)
The following table illustrates the type of quantitative data that is needed to compare this compound with a known estrogenic and antigonadotropic agent. Note: The data for this compound is hypothetical due to the lack of available experimental results.
| Compound | Estrogen Receptor Binding Affinity (Ki, nM) | Uterotrophic Assay (Effective Dose, mg/kg) | Change in Serum LH Levels (%) | Change in Serum FSH Levels (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Estradiol | ~0.1 | ~0.001 | Significant Decrease | Significant Decrease |
| Norethisterone | Moderate | Weakly Estrogenic | Significant Decrease | Significant Decrease |
Postulated Mechanism 2: Microtubule Targeting Activity
There are suggestions in the literature that this compound's historical use in breast cancer treatment could be related to activity as a microtubule-targeting agent (MTA). MTAs can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis.
In Vitro Evidence (Hypothesized)
To investigate this, an in vitro microtubule depolymerization assay would be required. This assay assesses the ability of a compound to interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules.
Experimental Protocol: In Vitro Microtubule Turbidity Assay
Purified tubulin is induced to polymerize into microtubules in the presence of GTP and a warming buffer. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 350 nm in a spectrophotometer. The effect of this compound would be tested by adding it at various concentrations to the tubulin solution before initiating polymerization. A decrease in the rate or extent of turbidity increase would suggest inhibition of polymerization (destabilizing activity), while an increase would suggest stabilization.
In Vivo Confirmation (Lacking)
In vivo confirmation of microtubule-targeting activity would involve treating cancer cell lines or animal tumor models with this compound and observing its effects on the microtubule network and cell cycle progression. Techniques like immunofluorescence microscopy to visualize microtubule structure and flow cytometry to analyze cell cycle distribution would be employed.
Logical Relationship of Findings
The following diagram illustrates the logical flow of experiments required to confirm the hypothesized mechanisms of this compound.
Signaling Pathway
The following diagram depicts the hypothesized signaling pathway for this compound's antigonadotropic effect, assuming it acts via the estrogen receptor.
Alternatives to this compound
Given the lack of comprehensive data for this compound, researchers and clinicians may consider alternatives with more well-defined mechanisms of action for antigonadotropic therapy. One such class of drugs are the progestins, like Norethisterone .
Norethisterone is a synthetic progestin that also exhibits antigonadotropic effects by suppressing LH and FSH secretion. Its mechanism, however, is primarily mediated through the progesterone receptor, although it can have weak estrogenic and androgenic activities. Unlike this compound, the effects of Norethisterone on gonadotropin levels have been extensively studied and quantified in both preclinical and clinical settings.
Conclusion
While this compound has a historical clinical application, a thorough review of the scientific literature reveals a significant gap in the in vivo confirmation of its proposed in vitro mechanisms. The lack of quantitative data from key experiments such as uterotrophic assays, gonadotropin measurements, and microtubule dynamics studies makes it difficult to definitively characterize its pharmacological profile. For the scientific and drug development communities, this highlights the critical need for further research to bridge the gap between the in vitro properties and the in vivo effects of this compound. Until such data becomes available, its use and further development should be approached with a clear understanding of these knowledge gaps.
A head-to-head comparison of Paroxypropione with current breast cancer therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Paroxypropione, a historical breast cancer therapy, with the current standard-of-care treatments. The comparison is based on available preclinical data for this compound and extensive clinical data for modern therapies. Due to the historical nature of this compound, a direct head-to-head clinical comparison with current treatments is not available. This guide aims to bridge this gap by juxtaposing the known experimental data for this compound with the well-established efficacy of contemporary breast cancer therapies.
Introduction to this compound
This compound, also known as 4'-Hydroxypropiophenone, is a synthetic, non-steroidal compound with weak estrogenic and antigonadotropic properties. Historically, it was used in the treatment of breast cancer. Its mechanism of action is thought to be twofold: functioning as a weak estrogen receptor agonist and suppressing gonadotropin secretion from the pituitary gland, which in turn reduces the production of sex hormones that can fuel the growth of hormone-receptor-positive breast cancers. There is also some suggestion that it may act as a microtubule-targeting agent.
Current Breast Cancer Therapies: A Snapshot
Modern breast cancer treatment is highly personalized and depends on the tumor's molecular characteristics, specifically the presence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2). The mainstays of current therapy include:
-
Endocrine (Hormonal) Therapy: Used for ER-positive breast cancers, these drugs block estrogen's effects or lower its levels. This class includes Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, and Aromatase Inhibitors (AIs) like letrozole and anastrozole.
-
Chemotherapy: These drugs kill rapidly dividing cells and are used for various breast cancer subtypes, particularly triple-negative breast cancer (TNBC) and in combination with other therapies for other subtypes.
-
Targeted Therapy: These drugs target specific molecules involved in cancer growth. Examples include HER2-targeted therapies like trastuzumab and CDK4/6 inhibitors like palbociclib and ribociclib for ER-positive cancers.
-
Immunotherapy: These therapies harness the body's immune system to fight cancer and have shown promise in treating TNBC.
Comparative Data
The following tables present a comparative overview of the available data for this compound and current breast cancer therapies.
Table 1: In Vitro Cytotoxicity of this compound (4-HPPP) against a Breast Cancer Cell Line
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 4-Hydroxypropiophenone (this compound) | MCF-7 (ER+) | MTT Assay | IC50 (24 hr) | 100 µg/mL | [1] |
Note: The provided study indicates the IC50 value in µg/mL. Further conversion to molar concentration would depend on the specific molecular weight used in the experiment.
Table 2: Comparative Efficacy of Current Standard-of-Care Therapies in Different Breast Cancer Subtypes
| Breast Cancer Subtype | Therapy Class | Representative Drugs | Setting | Efficacy Endpoint | Efficacy Data | Citations |
| HR+/HER2- | Endocrine Therapy (AI) | Letrozole | Neoadjuvant | Clinical Response Rate | ~50-70% | [2] |
| CDK4/6 Inhibitors + AI | Ribociclib + Letrozole | First-line Metastatic | Median Progression-Free Survival | ~25-28 months | [3] | |
| HER2+ | Targeted Therapy | Trastuzumab + Chemotherapy | Adjuvant | 10-Year Overall Survival | ~84% | [4] |
| Targeted Therapy | Trastuzumab | Metastatic | Median Overall Survival | ~25-33 months | [5][6] | |
| Triple-Negative (TNBC) | Chemotherapy | Anthracycline- and taxane-based regimens | Neoadjuvant | Pathological Complete Response (pCR) | ~30-40% | [7] |
| Chemo + Immunotherapy | Pembrolizumab + Chemotherapy | Neoadjuvant | Pathological Complete Response (pCR) | ~57-65% | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment of 4-Hydroxypropiophenone (4-HPPP)
This protocol is based on the methodology described for the in vitro analysis of 4-HPPP on the MCF-7 breast cancer cell line.
1. Cell Culture:
-
The human breast cancer cell line MCF-7 (ER-positive) is maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Assay for Cell Viability:
-
MCF-7 cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of 4-HPPP (e.g., ranging from 10 to 200 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control-treated cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[1]
Visualizing Mechanisms of Action
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Antigonadotropic mechanism of this compound.
Caption: Simplified Estrogen Receptor signaling pathway targeted by modern endocrine therapies.
Discussion and Conclusion
This comparative guide highlights the significant evolution in breast cancer treatment. This compound represents an early pharmacological approach that targeted the hormonal drivers of breast cancer through a systemic, antigonadotropic effect. The available in vitro data suggests it possesses cytotoxic activity against ER-positive breast cancer cells, albeit at a relatively high concentration.
In stark contrast, modern breast cancer therapies are characterized by their targeted nature and well-defined efficacy profiles established through extensive clinical trials. For HR+/HER2- breast cancer, the combination of CDK4/6 inhibitors with endocrine therapy has dramatically improved progression-free survival in the metastatic setting. For HER2+ breast cancer, targeted therapies like trastuzumab have led to substantial improvements in overall survival. In the case of triple-negative breast cancer, the addition of immunotherapy to chemotherapy has significantly increased the rates of pathological complete response.
The lack of robust preclinical and clinical data for this compound makes a direct, quantitative comparison of efficacy with current therapies challenging. The historical context of this compound's use predates the modern era of molecular subtyping and standardized clinical trial endpoints. However, the available information underscores a fundamental shift in drug development from agents with broad physiological effects to highly specific molecules that target the key drivers of cancer cell growth and survival.
This guide serves as a resource for understanding the historical context of breast cancer therapy and appreciating the advancements that have led to the current era of personalized medicine. The data presented should be interpreted with the understanding that the experimental and clinical landscapes have changed profoundly over the past several decades.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Antigonadotropic actions of GnRH agonist on ovarian cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of molecular markers in a rat model of mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 7. Treatment of experimental DMBA induced mammary carcinoma with Cetrorelix (SB-75): a potent antagonist of luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Paroxypropione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paroxypropione's performance against relevant alternatives, supported by available experimental data. This document summarizes key biological activities, presents quantitative data in structured tables, and outlines detailed experimental methodologies.
This compound, a synthetic nonsteroidal estrogen, has been noted for its antigonadotropic properties and its potential application in breast cancer treatment.[1] Its mechanisms of action are primarily attributed to its role as a microtubule-targeting agent and its interaction with the estrogen receptor.[1] This guide aims to contextualize the therapeutic potential of this compound by comparing its biological activities with established compounds such as Diethylstilbestrol (DES) and Tamoxifen.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data presented has been compiled from various sources and may not have been generated from direct head-to-head comparative studies.
| Compound | Target | Assay | Value | Reference |
| This compound | Estrogen Receptor | Estrogenic Activity | 0.1% of Estrone's activity | [1] |
| This compound | Gonadotropin Release | Antigonadotropic Potency | <0.5% of Estrone's potency | [1] |
| Diethylstilbestrol (DES) | Estrogen Receptor α (ERα) | Relative Binding Affinity (RBA) vs. Estradiol | ~468% | [2] |
| Diethylstilbestrol (DES) | Estrogen Receptor β (ERβ) | Relative Binding Affinity (RBA) vs. Estradiol | ~295% | [2] |
| Diethylstilbestrol (DES) | Estrogen Receptor α (ERα) | EC50 | 0.18 nM | [2] |
| Diethylstilbestrol (DES) | Estrogen Receptor β (ERβ) | EC50 | 0.06 nM | [2] |
| Tamoxifen | Breast Cancer Cell Line (MCF-7) | IC50 (72h) | >50 µM | [3] |
| Tamoxifen | Breast Cancer Cell Line (MDA-MB-231) | IC50 (72h) | 21.8 µM | [3] |
| Tamoxifen | Pancreatic Cancer Cell Line (PANC1) | IC50 (72h) | 33.8 µM | [3] |
Table 1: Comparative Biological Activity Data. This table presents a summary of the available quantitative data on the biological activities of this compound, Diethylstilbestrol, and Tamoxifen. The data is collated from different studies and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.[4]
Materials:
-
Rat uterine cytosol (source of estrogen receptors)[4]
-
[3H]-estradiol (radiolabeled ligand)[4]
-
Test compound (e.g., this compound, DES, Tamoxifen)
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[4]
-
Hydroxylapatite (HAP) slurry for separating bound and free ligand[4]
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol as the source of estrogen receptors.[4]
-
In assay tubes, combine a fixed amount of uterine cytosol protein (e.g., 50-100 µg) and a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM).[4]
-
Add varying concentrations of the unlabeled test compound to create a competition curve.[4]
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellet to remove unbound ligand.
-
Measure the radioactivity of the HAP pellet using a scintillation counter.
-
Plot the percentage of [3H]-estradiol binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.[5]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[3]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, Tamoxifen)
-
MTT solution (0.5 mg/mL in PBS)[5]
-
DMSO[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[3]
-
After the treatment period, remove the medium and add MTT solution to each well.[5]
-
Incubate the plates to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to either promote or inhibit the polymerization of tubulin into microtubules.[6][7]
Materials:
-
Purified tubulin (e.g., from porcine brain)[6]
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP (1 mM)[6]
-
Test compound (e.g., this compound)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity[6]
Procedure:
-
In a multiwell plate, combine the purified tubulin, polymerization buffer, and GTP.
-
Add the test compound at various concentrations.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in fluorescence (if using a fluorescent reporter) or turbidity (optical density) over time using a plate reader.[6][7]
-
An increase in the rate or extent of polymerization indicates a microtubule-stabilizing agent, while a decrease suggests a destabilizing agent.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its alternatives are mediated through distinct signaling pathways.
Estrogen Receptor Signaling
dot
Caption: Estrogen Receptor Signaling Pathway.
Estrogenic compounds like DES and, to a lesser extent, this compound, bind to estrogen receptors in the cytoplasm. This binding causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the dimer binds to estrogen response elements on DNA, initiating the transcription of target genes.[8]
Antigonadotropic Mechanism
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
Paroxypropione: A Meta-Analysis of its Therapeutic Potential in Oncology and Endocrinology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxypropione, a synthetic, non-steroidal estrogen, has a historical therapeutic role as an antigonadotropin, primarily in the management of breast cancer. Its mechanism of action is believed to involve the targeting of microtubules, alongside a weak affinity for the estrogen receptor. This guide provides a comparative meta-analysis of this compound's therapeutic potential, contextualizing its use against contemporary alternatives. Due to the limited availability of recent quantitative data for this compound, this analysis focuses on summarizing its known characteristics, outlining the experimental protocols for evaluating similar compounds, and comparing its mechanistic profile with current therapeutic agents.
Comparative Analysis of Therapeutic Agents
This compound's therapeutic applications have largely been superseded by more modern and targeted therapies. Below is a comparison with current alternatives for conditions where this compound was historically used.
Antigonadotropin Therapy
Antigonadotropins suppress the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to reduced sex hormone levels. This is a key strategy in treating hormone-sensitive conditions.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Common Side Effects |
| This compound | Weak estrogen receptor agonist, microtubule-targeting agent. | Data from historical studies are not readily available in modern databases. | Information is limited due to its historical use. |
| GnRH Agonists (e.g., Leuprolide, Goserelin) | Downregulate GnRH receptors in the pituitary, leading to decreased LH and FSH secretion. | Highly effective in achieving medical castration. | Hot flashes, decreased libido, bone density loss. |
| GnRH Antagonists (e.g., Degarelix, Elagolix) | Competitively block GnRH receptors, leading to a rapid decrease in LH and FSH. | Rapid onset of action compared to agonists. | Similar to GnRH agonists, injection site reactions. |
| Progestins (e.g., Medroxyprogesterone Acetate) | Exert negative feedback on the hypothalamic-pituitary-gonadal axis. | Effective in suppressing gonadotropin release. | Weight gain, mood changes, thromboembolic events. |
Breast Cancer Treatment (Hormone-Receptor Positive)
For hormone-receptor-positive breast cancer, the goal is to block the growth-promoting effects of estrogen.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data (5-year disease-free survival) | Common Side Effects |
| This compound | Weak estrogenic and antigonadotropic effects, microtubule targeting. | Specific quantitative data from comparative trials are not available. | Limited data available. |
| Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen, Raloxifene) | Competitively inhibit estrogen binding to its receptor. | Tamoxifen: ~73% in early-stage HR+ breast cancer. | Hot flashes, risk of endometrial cancer and blood clots. |
| Aromatase Inhibitors (AIs) (e.g., Anastrozole, Letrozole, Exemestane) | Block the conversion of androgens to estrogens in peripheral tissues (postmenopausal women). | Anastrozole: ~87% in early-stage HR+ breast cancer. | Joint pain, bone loss, vaginal dryness. |
| Microtubule-Targeting Agents (e.g., Paclitaxel, Docetaxel) | Stabilize microtubules, leading to cell cycle arrest and apoptosis. | Used in combination with other agents, significantly improves outcomes in various breast cancer subtypes. | Neuropathy, myelosuppression, hair loss. |
Experimental Protocols
Evaluating the therapeutic potential of a compound like this compound involves a series of in vitro and in vivo assays to characterize its biological activity.
In Vitro Tubulin Polymerization Assay
This assay assesses the effect of a compound on the assembly of microtubules from purified tubulin.
Objective: To determine if this compound promotes or inhibits microtubule polymerization.
Methodology:
-
Preparation of Reagents:
-
Purified tubulin (>99%) is resuspended in a polymerization buffer (e.g., G-PEM buffer containing 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Test compound (this compound) and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the polymerization buffer.
-
-
Assay Procedure:
-
The tubulin solution is kept on ice to prevent premature polymerization.
-
The reaction is initiated by mixing the tubulin solution with the test compound or control in a pre-warmed 96-well plate at 37°C.
-
The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The rate and extent of polymerization are determined from the kinetic absorbance readings.
-
The IC50 (for inhibitors) or EC50 (for promoters) can be calculated by testing a range of compound concentrations.
-
Estrogen Receptor Binding Affinity Assay
This competitive binding assay measures the ability of a compound to bind to the estrogen receptor (ER).
Objective: To quantify the binding affinity of this compound for ERα and ERβ.
Methodology:
-
Preparation of Reagents:
-
A source of estrogen receptors (e.g., purified recombinant human ERα or ERβ, or cytosol from uterine tissue).
-
A radiolabeled estrogen, typically [3H]-estradiol.
-
The test compound (this compound) at various concentrations.
-
-
Assay Procedure:
-
A constant concentration of ER and [3H]-estradiol is incubated with increasing concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and unbound radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated relative to a standard (e.g., estradiol).
-
Antigonadotropic Activity Assay (In Vivo)
This assay evaluates the effect of a compound on the levels of gonadotropins (LH and FSH) in animal models.
Objective: To determine if this compound suppresses the secretion of LH and FSH.
Methodology:
-
Animal Model:
-
Ovariectomized rats are often used as they have elevated basal levels of LH and FSH due to the lack of negative feedback from ovarian hormones.
-
-
Treatment and Sampling:
-
Animals are treated with the test compound (this compound) or vehicle control over a specified period.
-
Blood samples are collected at baseline and at various time points after treatment.
-
-
Hormone Measurement:
-
Plasma concentrations of LH and FSH are measured using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
-
Data Analysis:
-
Changes in LH and FSH levels in the treated group are compared to the control group to assess the antigonadotropic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the evaluation of this compound.
Caption: Antigonadotropic signaling pathway.
Caption: Mechanism of microtubule-targeting agents.
Caption: Experimental workflow for drug evaluation.
Conclusion
This compound represents an early-generation therapeutic with a dual mechanism of action targeting both hormonal pathways and cellular structural components. While it has been largely supplanted by more potent and specific agents, an understanding of its pharmacological profile remains relevant for historical context and for the broader understanding of drug development in oncology and endocrinology. The lack of recent, robust quantitative data for this compound underscores the advancements in clinical trial design and data reporting standards. The experimental protocols outlined provide a framework for the evaluation of new chemical entities with similar proposed mechanisms, allowing for a direct comparison of their efficacy and safety profiles against current standards of care. Future research into novel microtubule-targeting agents and endocrine therapies will continue to build upon the foundational knowledge gained from earlier compounds like this compound.
Safety Operating Guide
Proper Disposal of Paroxypropione: A Guide for Laboratory Professionals
Paroxypropione, also known as 4'-hydroxypropiophenone, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Key Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
Personnel handling this compound must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4] Work should be conducted in a well-ventilated area.[1][2][4]
Physical and Chemical Properties Relevant to Disposal
A summary of this compound's properties is crucial for understanding its behavior and potential hazards during disposal.
| Property | Value | Citation |
| CAS Number | 70-70-2 | [1][2][3] |
| Appearance | Solid, Light cream-colored crystalline powder | [1][2] |
| Melting Point | 148°C to 152°C | [2] |
| Boiling Point | 299.3°C at 760 mmHg | [1] |
| Solubility | Very slightly soluble in water | [2] |
| Flash Point | 112°C | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product and contaminated materials.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
Containerization and Labeling
-
Container: Use a corrosion-resistant, sealable container for collecting this compound waste.[6]
-
Labeling: Clearly label the container with "Hazardous Waste" and "this compound." Include the date of waste generation.
Storage
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Security: The storage area should be secure to prevent unauthorized access.[6]
Final Disposal
-
Regulatory Compliance: Dispose of the container and its contents in accordance with all applicable federal, state, and local regulations.[2][6] This typically involves arranging for pickup by a licensed hazardous waste disposal company.
-
Do Not:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-Hydroxy Propiophenone or this compound Manufacturers, with SDS [mubychem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Paroxypropione
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Paroxypropione (also known as 4'-Hydroxypropiophenone). Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe laboratory use of this compound.
Hazard Identification and Exposure Management
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
Occupational Exposure Limits (OELs): Currently, there are no established Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound. In the absence of official OELs, a hazard banding approach is recommended. The National Institute for Occupational Safety and Health (NIOSH) provides a process for this, which involves categorizing a chemical into a "band" based on its toxicological data to determine the necessary level of control.[2][3][4] Given the known hazards of this compound, it should be handled with a high degree of caution to minimize any potential for exposure.
Physical and Chemical Properties:
| Property | Value |
| Synonyms | 4'-Hydroxypropiophenone, p-Hydroxypropiophenone, Ethyl p-hydroxyphenyl ketone |
| CAS Number | 70-70-2 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Light cream-colored crystalline powder |
| Melting Point | 148°C to 152°C |
| Solubility | Very slightly soluble in water. Soluble in DMSO (100 mg/mL). |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn in situations with a higher risk of splashing. |
| Skin | Chemical-Resistant Gloves and Lab Coat | Gloves: this compound is an aromatic ketone. Nitrile gloves offer poor resistance to ketones and should be avoided for prolonged contact.[1][5][6][7] Butyl rubber gloves are the recommended choice as they provide good resistance to ketones and esters.[8][9][10][11][12][13][14][15] Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. Lab Coat: A buttoned, knee-length lab coat is required. |
| Respiratory | Use in a Ventilated Area / Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure bands, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan for Handling this compound
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container. This waste stream is classified as non-halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container for non-halogenated organic liquid waste.[16][17] Do not mix with halogenated solvent waste.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Decontamination and Glassware Cleaning:
-
Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, followed by ethanol) to remove residues.[18][19] Collect these rinses as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the glassware with a laboratory detergent and hot water.[20][21]
-
Final Rinse: Thoroughly rinse with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Final Disposal:
-
All generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its solutions down the drain.[22]
References
- 1. soscleanroom.com [soscleanroom.com]
- 2. NIOSH Issues Guidance for Hazardous Substances with No Clear OEL - EHSLeaders [ehsleaders.org]
- 3. cority.com [cority.com]
- 4. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 5. gloves.com [gloves.com]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 10. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. safety.nmsu.edu [safety.nmsu.edu]
- 14. envirosafetyproducts.com [envirosafetyproducts.com]
- 15. yourglovesource.com [yourglovesource.com]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. nipissingu.ca [nipissingu.ca]
- 18. nist.gov [nist.gov]
- 19. How To [chem.rochester.edu]
- 20. SOP for Glassware Washing | Pharmaguideline [pharmaguideline.com]
- 21. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 22. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
